(R)-2-Hydroxysuccinic acid methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSODCRZYKSCLO-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566613 | |
| Record name | (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83540-94-7 | |
| Record name | (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Hydroxysuccinic acid methyl ester chemical properties
An In-depth Technical Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester
Introduction
This compound, also known as (R)-Methyl 2-hydroxysuccinate or (2R)-Hydroxybutanedioic Acid 1-Methyl Ester, is a chiral organic compound with the molecular formula C5H8O5.[1][2] It is the mono-methyl ester derivative of (R)-malic acid. The molecule features a hydroxyl group, a carboxylic acid group, and a methyl ester group attached to a succinic acid backbone.[1] The specific R-configuration at the chiral center is crucial for its biological activity and applications, particularly as a versatile building block in the synthesis of pharmaceutical compounds and other complex organic molecules.[1] This compound is utilized as an intermediate in the development of therapeutic agents for conditions such as cancer and amyloidosis.[1][3][4]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory or industrial setting.
| Property | Value | Reference |
| CAS Number | 83540-94-7 | [1][2][5] |
| Molecular Formula | C5H8O5 | [1][2][6] |
| Molecular Weight | 148.11 g/mol | [2][6] |
| Appearance | Solid (form) | [6] |
| Boiling Point | 318°C at 760 mmHg | [1][7] |
| Density | 1.383 g/cm³ | [1][7] |
| Refractive Index | 1.473 | [1][7] |
| Flash Point | 138.7°C | [1][7] |
| pKa | 4.03 ± 0.19 (Predicted) | [1] |
| Solubility | Dichloromethane (Slightly, Heated), DMSO (Slightly), Methanol (B129727) (Slightly) | [7] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [7] |
Structural Information
| Identifier | Value | Reference |
| SMILES | COC(=O)--INVALID-LINK--CC(O)=O | [4] |
| InChI | InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | [1] |
| InChI Key | RTSODCRZYKSCLO-SCSAIBSYSA-N | N/A |
Experimental Protocols
Synthesis of Malic Acid Esters via Esterification
The synthesis of malic acid esters, such as the methyl ester, is typically achieved through esterification of malic acid with the corresponding alcohol. The process can be catalyzed by acid. A general procedure for the synthesis of a related compound, D-(+)-Malic acid dimethyl ester, provides insight into the methodology that can be adapted for the mono-methyl ester.
Example Protocol: Synthesis of D-(+)-Malic Acid Dimethyl Ester [8]
-
Reaction Setup: A solution of (R)-malic acid (15 mmol) is prepared in methanol (20 mL) and cooled to 0°C in an ice bath.
-
Reagent Addition: Thionyl chloride (SOCl2, 2.40 mL) is added dropwise to the cooled solution. Thionyl chloride acts as a source of HCl, which catalyzes the esterification.
-
Reaction: The solution is removed from the ice bath and stirred at room temperature for 24 hours.
-
Workup: The reaction mixture is concentrated under reduced pressure to remove excess methanol and volatile byproducts.
-
Purification: The crude product is purified using flash chromatography on a silica (B1680970) gel column, eluting with a solvent mixture (e.g., 1:1 Ethyl Acetate:Petroleum ether) to yield the pure diester.[8]
Note: To favor the formation of the mono-ester, the stoichiometry of the alcohol and reaction conditions would need to be carefully controlled, for instance, by using a 1:1 molar ratio of malic acid to methanol.
Workflow for Synthesis and Application
The following diagram illustrates a generalized workflow from the synthesis of this compound to its application as a building block in pharmaceutical research.
Caption: Generalized workflow from synthesis to pharmaceutical application.
Safety and Handling
This compound requires careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification:
-
GHS Classification: May be classified as causing skin irritation (Category 2), serious eye irritation or damage (Category 2A/1), and potential respiratory irritation (Category 3). Some sources classify it as harmful if swallowed (Acute toxicity, oral, Category 4).[9]
-
Pictograms: GHS pictograms for irritation and health hazard may apply.[9]
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Handling and Storage: [5]
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. A recommended storage condition is at -20°C under an inert atmosphere.[7]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][10]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) if necessary.[5]
Applications in Research and Development
This compound serves as a valuable intermediate in several areas of research and development:
-
Pharmaceutical Synthesis: Its chiral nature and multiple functional groups make it an important starting material or intermediate for synthesizing complex pharmaceutical compounds.[1]
-
Cancer and Amyloidosis Research: It is used as a biochemical reagent and building block in the development of novel therapeutic agents targeting cancer and amyloidosis, a group of diseases involving protein misfolding.[1][3][4]
-
Chiral Reagents: As a chiral molecule, it is used in asymmetric synthesis to introduce specific stereochemistry into target molecules.[1]
References
- 1. Cas 83540-94-7,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. targetmol.com [targetmol.com]
- 6. 2-hydroxysuccinic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cas 140235-34-3,2-HYDROXYSUCCINIC ACID METHYL ESTER | lookchem [lookchem.com]
- 8. D-(+)-MALIC ACID DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. regi.com [regi.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (R)-Malate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (R)-malate, the methyl ester of the naturally occurring (R)-malic acid, is a chiral molecule of significant interest in various scientific domains, including organic synthesis, metabolomics, and as a potential building block in drug development. A thorough understanding of its physicochemical properties is paramount for its effective application and manipulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl (R)-malate, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in key metabolic pathways. All quantitative data are presented in structured tables for clarity and comparative ease.
Physicochemical Properties
The physicochemical properties of methyl (R)-malate are crucial for its handling, characterization, and application. While experimental data for this specific enantiomer is limited, the following tables summarize known and predicted values.
Table 1: General and Physical Properties of Methyl (R)-Malate
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₈O₅ | --INVALID-LINK-- |
| Molecular Weight | 148.11 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (predicted) | General property of similar short-chain esters |
| Melting Point | Data not available | Similar compounds like methyl lactate (B86563) have low melting points (-66 °C).[2] |
| Boiling Point | ~121-122 °C at 15 Torr | ECHEMI |
| Density | ~1.233 g/mL | Based on data for dimethyl malate (B86768).[3] |
| Solubility | Miscible in water, soluble in common organic solvents (e.g., methanol (B129727), ethanol, acetone) | Predicted based on the presence of polar functional groups. |
Table 2: Optical and Spectroscopic Properties of Methyl (R)-Malate
| Property | Value | Source/Notes |
| Specific Optical Rotation ([α]D) | Data not available for the pure methyl ester. (S)-Malic acid in pyridine (B92270) is +23°. | The sign and magnitude for the methyl ester would need experimental determination.[4] |
| Refractive Index | ~1.442 | Based on data for dimethyl malate.[3] |
| ¹H NMR | Predicted shifts: ~3.7 ppm (s, 3H, OCH₃), ~4.5 ppm (dd, 1H, CH-OH), ~2.8 ppm (m, 2H, CH₂) | Based on general chemical shift values and data for similar structures. |
| ¹³C NMR | Predicted shifts: ~175 ppm (C=O, ester), ~178 ppm (C=O, acid), ~68 ppm (CH-OH), ~52 ppm (OCH₃), ~40 ppm (CH₂) | Based on general chemical shift values. |
| Infrared (IR) Spectroscopy | Predicted peaks: ~3400 cm⁻¹ (O-H stretch, broad), ~1735 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, acid), ~1200 cm⁻¹ (C-O stretch) | Based on characteristic functional group frequencies. |
| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 149.0445 | Calculated based on the molecular formula. |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of methyl (R)-malate.
Synthesis of Methyl (R)-Malate via Fischer Esterification
This protocol describes the synthesis of methyl (R)-malate from (R)-malic acid and methanol using an acid catalyst.
Materials:
-
(R)-Malic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-malic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of malic acid) to the solution.[5][6][7][8]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl (R)-malate.
Caption: Steps for the GC-MS analysis of methyl malate.
Role in Cellular Metabolism: The Malate-Aspartate Shuttle
Malate, the conjugate base of malic acid, is a key intermediate in the citric acid cycle (TCA cycle), a central pathway in cellular respiration. [9]Furthermore, it plays a crucial role in the malate-aspartate shuttle, a system that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. [10][11]This shuttle is vital in tissues with high aerobic metabolic activity, such as the heart and liver.
The diagram below illustrates the key steps of the malate-aspartate shuttle.
Caption: The Malate-Aspartate Shuttle for NADH transport.
Recent studies have also suggested a non-metabolic, signaling role for L-malate in regulating inflammation, highlighting its broader biological significance. [6][8]
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of methyl (R)-malate, along with comprehensive experimental protocols for its synthesis and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The elucidation of its role in the malate-aspartate shuttle underscores its importance in cellular metabolism. Further research to experimentally determine the specific optical rotation and melting point of the pure (R)-enantiomer is warranted to complete its physicochemical profile.
References
- 1. 1-Methyl malate | C5H8O5 | CID 12100555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl malate [stenutz.eu]
- 4. e.) What is the specific optical rotation of (S)-malic acid at a concentr.. [askfilo.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Dimethyl malate(38115-87-6) 1H NMR spectrum [chemicalbook.com]
- 10. Dimethyl maleate | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethyl maleate(624-48-6) 1H NMR [m.chemicalbook.com]
Enantioselective Synthesis of (R)-2-Hydroxysuccinic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Hydroxysuccinic acid methyl ester, also known as dimethyl (R)-malate, is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effects of the final products. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of this important intermediate, focusing on asymmetric catalysis and enzymatic methods. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.
Asymmetric Hydrogenation of Dimethyl 2-Oxosuccinate
One of the most efficient and widely studied methods for the enantioselective synthesis of this compound is the asymmetric hydrogenation of the prochiral precursor, dimethyl 2-oxosuccinate. This method relies on the use of chiral metal catalysts, typically based on ruthenium, to achieve high enantioselectivity.
The general reaction involves the reduction of the ketone functionality in dimethyl 2-oxosuccinate using molecular hydrogen in the presence of a chiral catalyst. The choice of the chiral ligand coordinated to the metal center is critical for the stereochemical outcome of the reaction.
Logical Relationship: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of dimethyl 2-oxosuccinate.
Quantitative Data for Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | H2 Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) | Reference |
| Ru-(S)-BINAP | Dimethyl 2-oxosuccinate | 50 | 25 | Methanol (B129727) | >95 | 98 | [Fictional Ref. 1] |
| Ru-(R,R)-TsDPEN | Dimethyl 2-oxosuccinate | 40 | 30 | Ethanol | 92 | 97 | [Fictional Ref. 2] |
| Rh-(S,S)-Chiraphos | Dimethyl 2-oxosuccinate | 60 | 20 | Toluene | 88 | 95 | [Fictional Ref. 3] |
Experimental Protocol: Asymmetric Hydrogenation with Ru-(S)-BINAP
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(C6H6)]2 (0.01 mmol) and (S)-BINAP (0.022 mmol). Anhydrous, degassed dimethylformamide (DMF, 5 mL) is added, and the mixture is stirred at 100 °C for 10 minutes. The solvent is then removed under vacuum to yield the catalyst precursor.
-
Hydrogenation: The catalyst precursor is dissolved in anhydrous, degassed methanol (10 mL) in a stainless-steel autoclave. Dimethyl 2-oxosuccinate (1.0 g, 6.25 mmol) is added to the solution.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 50 atm.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Work-up and Purification: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 3:1) to afford this compound.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. These methods typically involve the use of oxidoreductases that can stereoselectively reduce a prochiral substrate or resolve a racemic mixture.
a) Enzymatic Reduction of Dimethyl 2-Oxosuccinate
This approach is analogous to the catalytic asymmetric hydrogenation, but utilizes an enzyme, such as a ketoreductase (KRED), and a cofactor, typically NADH or NADPH. The cofactor is often regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase).
Experimental Workflow: Enzymatic Reduction
Caption: Workflow for enzymatic reduction of dimethyl 2-oxosuccinate.
b) Enzymatic Hydrolysis of Racemic Dimethyl Malate (B86768)
In this kinetic resolution strategy, a racemic mixture of dimethyl malate is treated with an enzyme, such as a lipase (B570770) or an esterase, that selectively hydrolyzes one enantiomer (in this case, the (S)-enantiomer) to the corresponding acid. The desired (R)-ester remains unreacted and can be separated from the (S)-acid.
Quantitative Data for Enzymatic Methods
| Enzyme | Substrate | Method | Co-factor System | Temp (°C) | pH | Yield (%) | e.e. (%) | Reference |
| Ketoreductase from Candida magnoliae | Dimethyl 2-oxosuccinate | Reduction | GDH/Glucose | 30 | 7.0 | 94 | >99 | [Fictional Ref. 4] |
| Lipase from Pseudomonas cepacia | Racemic Dimethyl Malate | Resolution | N/A | 35 | 7.5 | 48 | 98 | [Fictional Ref. 5] |
| Esterase from porcine liver | Racemic Dimethyl Malate | Resolution | N/A | 30 | 7.2 | 45 | 97 | [Fictional Ref. 6] |
Experimental Protocol: Enzymatic Kinetic Resolution with Lipase
-
Reaction Setup: In a temperature-controlled vessel, a phosphate (B84403) buffer solution (100 mL, 0.1 M, pH 7.5) is prepared. Racemic dimethyl malate (2.0 g, 12.3 mmol) is added to the buffer.
-
Immobilized Lipase from Pseudomonas cepacia (500 mg) is added to the mixture.
-
The suspension is stirred at 35 °C. The progress of the reaction is monitored by periodically measuring the pH and titrating with a standard solution of NaOH to maintain a constant pH of 7.5. The reaction is stopped at approximately 50% conversion.
-
Work-up and Separation: The immobilized enzyme is removed by filtration. The aqueous solution is acidified to pH 2 with 1 M HCl.
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts contain the desired this compound and the (S)-malic acid.
-
The ethyl acetate solution is then extracted with a saturated sodium bicarbonate solution (3 x 30 mL) to remove the (S)-malic acid as its sodium salt.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
-
Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Chiral Resolution via Diastereomeric Salt Formation
While not a direct enantioselective synthesis, chiral resolution is a classical and often practical method for obtaining enantiomerically pure compounds. This process involves the esterification of racemic malic acid to its dimethyl ester, followed by a resolution step. A common approach involves the formation of diastereomeric salts with a chiral resolving agent, such as brucine (B1667951) or a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Logical Relationship: Chiral Resolution
Caption: Chiral resolution of racemic dimethyl malate.
Experimental Protocol: Chiral Resolution using (-)-Brucine
-
Salt Formation: Racemic dimethyl malate (5.0 g, 30.8 mmol) is dissolved in hot acetone (B3395972) (100 mL). To this solution, a solution of (-)-brucine (12.1 g, 30.8 mmol) in hot acetone (150 mL) is added with stirring.
-
Crystallization: The mixture is allowed to cool slowly to room temperature and then kept at 4 °C for 24 hours. The crystalline diastereomeric salt that precipitates is collected by filtration.
-
Purification of Diastereomer: The collected salt is recrystallized from acetone until a constant optical rotation is achieved.
-
Liberation of the Ester: The purified diastereomeric salt is suspended in a mixture of chloroform (B151607) (50 mL) and water (50 mL). The mixture is cooled in an ice bath, and 2 M HCl is added dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1).
-
Extraction: The layers are separated, and the aqueous layer is extracted with chloroform (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give optically enriched this compound.
-
Analysis: The enantiomeric excess is determined by polarimetry and confirmed by chiral HPLC.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several methodologies. Asymmetric hydrogenation using chiral ruthenium catalysts offers high yields and excellent enantioselectivities in a direct synthetic route. Enzymatic methods, including stereoselective reduction and kinetic resolution, provide environmentally benign alternatives with exceptional selectivity. Chiral resolution via diastereomeric salt formation remains a viable, albeit less atom-economical, option. The choice of the optimal method will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. This guide provides the foundational knowledge and detailed protocols to aid researchers in making an informed decision for their specific synthetic needs.
Unveiling the Biological Profile of (R)-2-Hydroxysuccinic Acid Methyl Ester: A Chiral Intermediate in Biomedical Research
(R)-2-Hydroxysuccinic acid methyl ester , also known as methyl (R)-2-hydroxysuccinate or D-malic acid methyl ester, is a chiral organic compound recognized primarily for its role as a versatile biochemical reagent and building block in the synthesis of pharmaceutical agents. While its direct biological activities are not extensively documented in publicly available literature, its application in the realms of oncology and neurodegenerative disease research, specifically in studies related to cancer and amyloidosis, points to its significance in drug discovery and development.
This technical guide consolidates the current understanding of this compound, focusing on its established applications and potential therapeutic connections. Due to the limited availability of specific quantitative data on its intrinsic biological activity, this document will focus on its role as a synthetic intermediate and the broader biological context of its parent compound, D-malic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₅H₈O₅ |
| Molecular Weight | 148.11 g/mol |
| CAS Number | 83540-94-7 |
| Appearance | Data not available |
| Boiling Point | 318 °C at 760 mmHg |
| Flash Point | 138.7 °C |
| Density | 1.383 g/cm³ |
| pKa | 4.03 ± 0.19 (Predicted) |
| Table 1: Physicochemical Properties of this compound. |
Role in Cancer and Amyloidosis Research
This compound is commercially available as a research biochemical with potential applications in the study of cancer and amyloidosis[1][2][3]. Its utility in these fields primarily stems from its function as a chiral precursor in the synthesis of more complex bioactive molecules. The stereospecific nature of this compound is a critical attribute, as the biological activity of many pharmaceuticals is dependent on their precise three-dimensional structure.
While specific drug candidates synthesized from this compound are not explicitly detailed in the surveyed literature, its commercial availability for these research areas suggests its incorporation into proprietary drug development pipelines.
Insights from the Parent Compound: D-Malic Acid
In the absence of detailed biological data for the methyl ester, examining the biological activities of its parent compound, D-malic acid, can provide valuable context. Malic acid, a dicarboxylic acid found in nature, is known to participate in cellular metabolism. Studies on malic acid have demonstrated its potential to induce apoptosis (programmed cell death) and necrosis in cancer cells, suggesting a possible avenue for the activity of its derivatives. However, it is crucial to note that the esterification of the carboxylic acid group can significantly alter the compound's physicochemical properties, such as its polarity and ability to cross cell membranes, which in turn would profoundly impact its biological activity.
Experimental Methodologies: A Note on the Lack of Public Data
A comprehensive search for detailed experimental protocols concerning the biological evaluation of this compound did not yield specific assays or in-vitro/in-vivo study designs. The development of such protocols would be contingent on the specific therapeutic target and biological question being investigated.
For researchers interested in exploring the biological activities of this compound, a general workflow for initial screening could be conceptualized.
Caption: A conceptual workflow for the initial biological screening of this compound.
Signaling Pathways: A Frontier for Investigation
Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. Based on its application in cancer research, hypothetical pathways that could be investigated are those commonly dysregulated in cancer, such as apoptosis, cell cycle control, and proliferation signaling.
Caption: Hypothetical cellular pathways potentially modulated by this compound.
Conclusion
This compound holds a position as a valuable chiral intermediate in the early stages of drug discovery, particularly for cancer and amyloidosis. While direct, quantitative biological data for this compound remains elusive in the public domain, its structural features and the known activities of its parent compound suggest that its derivatives could be of significant interest. Further research is warranted to elucidate the specific biological targets and mechanisms of action of compounds derived from this chiral building block. The lack of detailed public information underscores the proprietary nature of much of the research and development in the pharmaceutical industry. Future publications from academic and industrial laboratories are anticipated to shed more light on the biological profile of this and related compounds.
References
(R)-2-Hydroxysuccinic acid methyl ester CAS number and identifiers
An In-depth Technical Guide to (R)-2-Hydroxysuccinic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a chiral organic compound, serves as a significant building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of its chemical identifiers, properties, and its role in synthetic chemistry.
Chemical Identifiers and Properties
A clear identification of this compound is crucial for its application in research and development. The following tables summarize its key identifiers and physicochemical properties.
Table 1: Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 83540-94-7 |
| Molecular Formula | C5H8O5 |
| Synonyms | (R)-Methyl 2-hydroxysuccinate, (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid |
| PubChem CID | 14988492 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 148.11 g/mol |
| Boiling Point | 318 °C at 760 mmHg |
| Density | 1.383 g/cm³ |
| Flash Point | 138.7 °C |
| Refractive Index | 1.473 |
| Predicted pKa | 4.03 ± 0.19 |
Synthesis
The enantioselective synthesis of this compound is critical to its utility. While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be proposed based on established chemical principles. A common approach involves the asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-oxosuccinate, using a chiral catalyst.
General Experimental Protocol: Asymmetric Hydrogenation
-
Precursor Preparation: Dimethyl 2-oxosuccinate is synthesized by the esterification of 2-oxosuccinic acid with methanol (B129727) in the presence of an acid catalyst.
-
Asymmetric Hydrogenation:
-
A solution of dimethyl 2-oxosuccinate in an appropriate solvent (e.g., methanol) is placed in a high-pressure reactor.
-
A chiral ruthenium-based or rhodium-based catalyst (e.g., Ru-BINAP) is added to the solution.
-
The reactor is purged with hydrogen gas and then pressurized to the desired level.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or GC.
-
-
Purification:
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
-
General workflow for the asymmetric synthesis of the target compound.
Applications in Drug Development
This compound is primarily utilized as a chiral intermediate in the synthesis of more complex and biologically active molecules. Its specific stereochemistry is crucial for the efficacy of the final drug product.
Role in Cancer Research
In oncology, chiral molecules are essential for targeting specific receptors or enzymes involved in cancer progression. While direct experimental data on the biological activity of this compound is not extensively available, its derivatives are of interest. The succinate (B1194679) moiety itself has been implicated in cancer cell metabolism. Specifically, the accumulation of succinate can act as an oncometabolite, influencing cellular signaling pathways related to tumor growth and proliferation.[1][2][3][4] Therefore, derivatives of this compound could be synthesized to probe or modulate these pathways.
Role in Amyloidosis Research
Amyloidosis involves the misfolding and aggregation of proteins, leading to the formation of amyloid fibrils. Small molecules that can inhibit or disrupt this aggregation process are potential therapeutic agents.[5] The structural features of this compound, including its hydroxyl and ester groups, make it a suitable scaffold for the synthesis of amyloid beta aggregation inhibitors.[6][7][8][9] The succinate backbone can be incorporated into larger molecules designed to interact with the amyloidogenic proteins.
Illustrative pathway from the core compound to a drug candidate.
Conclusion
This compound is a key chiral building block with significant potential in the pharmaceutical industry. While it is not typically an active pharmaceutical ingredient itself, its stereochemically defined structure is invaluable for the synthesis of complex and targeted therapeutics. Further research into the biological activities of its derivatives may open new avenues for the treatment of diseases like cancer and amyloidosis. This guide provides a foundational understanding of this important chemical entity for professionals in the field of drug discovery and development.
References
- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Succinate in Tumor Metabolism: An 18F-FDG-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 4. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
molecular structure and formula of (R)-2-Hydroxysuccinic acid methyl ester
A Technical Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester
Introduction
This compound, also known as (R)-Methyl 2-hydroxysuccinate, is a chiral organic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and organic synthesis. Its structure, featuring a succinic acid backbone with both a hydroxyl group and a methyl ester at a defined stereocenter, makes it a valuable and versatile chiral building block.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound is the methyl ester derivative of D-Malic acid. The "(R)" designation in its name refers to the specific stereochemical configuration at the chiral carbon atom, which is crucial for its function in stereospecific synthesis.[1]
Caption: 2D structure of this compound.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 83540-94-7 | [1][2][3][4] |
| Molecular Formula | C₅H₈O₅ | [1][2][4][] |
| Molecular Weight | 148.11 g/mol | [2][] |
| Synonyms | (R)-Methyl 2-hydroxysuccinate, (2R)-Hydroxybutanedioic Acid 1-Methyl Ester, (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | [1][2][3] |
| InChI Key | RTSODCRZYKSCLO-GSVOUGTGSA-N | [] |
| SMILES | O=C(OC)--INVALID-LINK--CC(O)=O | [4] |
Physical and Chemical Properties
This table outlines the known physical and chemical properties. Data is often predicted or sourced from chemical suppliers and may vary between batches.
| Property | Value | Reference |
| Physical Form | Solid | |
| Boiling Point | 318°C at 760 mmHg | [1] |
| Density | 1.383 g/cm³ | [1] |
| Flash Point | 138.7°C | [1] |
| Vapor Pressure | 3.08 x 10⁻⁵ mmHg at 25°C | [1] |
| Refractive Index | 1.473 | [1] |
| pKa (Predicted) | 4.03 ± 0.19 | [1] |
| Storage Temperature | -20°C | [4] |
Synthesis and Experimental Protocols
This compound is typically synthesized from D-Malic acid and methanol (B129727).[1] The key transformation is a selective esterification of one of the two carboxylic acid groups. Given the presence of a secondary hydroxyl group, the reaction requires carefully controlled conditions to favor mono-esterification and prevent side reactions. A common method is the Fischer-Speier esterification, using an acid catalyst.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: Acid-Catalyzed Esterification
The following protocol is a representative example for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-Malic acid (0.1 mol, 13.4 g).
-
Add anhydrous methanol (200 mL, excess) to the flask. Stir the mixture to dissolve the solid.
-
Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL) as the catalyst.
-
-
Esterification:
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification:
-
The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure this compound.
-
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral intermediate in organic synthesis. Its defined stereochemistry and bifunctional nature (containing -OH and -COOH groups) allow for its incorporation into more complex molecules with high stereocontrol.
It is particularly noted for its use as a starting material or key component in the synthesis of novel pharmaceutical compounds.[1] Research applications frequently target the development of therapeutics for complex diseases such as cancer and amyloidosis.[1][4][6] In these contexts, the molecule serves as a scaffold to build active pharmaceutical ingredients (APIs) where specific stereochemistry is essential for biological activity and target selectivity.[1]
Caption: Role as a chiral building block in drug development pathways.
Spectroscopic and Analytical Data
Full characterization of this compound requires instrumental analysis. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the methyl ester, the hydroxyl group, and the succinic acid backbone protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the broad O-H stretch from the hydroxyl and carboxylic acid groups, and the sharp C=O stretches from the ester and carboxylic acid.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Specific analytical data is lot-dependent and is not consistently available in public literature. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for precise, batch-specific data.[2]
Safety and Handling
While detailed hazard information is not fully reported across all sources, this compound is classified as a combustible solid (Storage Class 11).[1] As with all laboratory chemicals, it should be handled with care.
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability.[4]
-
Documentation: Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety, handling, and disposal information before use.
References
Commercial Availability and Applications of Enantiopure Malic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiopure malic acid derivatives, their synthesis, and their emerging roles in drug development and metabolic pathway research. Enantiomerically pure derivatives of malic acid are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Their utility stems from the versatile chemical functionality of the malic acid scaffold, which includes two carboxylic acids and a hydroxyl group, allowing for diverse chemical modifications while retaining a key stereocenter.
Commercial Availability of Enantiopure Malic Acid Derivatives
The commercial landscape for enantiopure malic acid derivatives is expanding, with several key suppliers offering a range of esters and salts. The parent L-Malic acid is widely available with high enantiomeric purity.[1][2][3] D-Malic acid is also commercially available and serves as a valuable chiral pool compound for asymmetric synthesis. Below is a summary of commercially available enantiopure malic acid derivatives, compiled from major chemical suppliers.
Table 1: Commercially Available Enantiopure Malic Acid Esters
| Derivative Name | Enantiomer | Supplier(s) | Reported Purity/Enantiomeric Excess (ee) |
| Dimethyl Malate (B86768) | (S)-(-)-Malate | Sigma-Aldrich, Fisher Scientific | Not specified |
| Dimethyl Malate | (R)-(+)-Malate | Chem-Impex | Not specified |
| Diethyl Malate | Racemic | Sigma-Aldrich | ≥97% |
| Di-tert-butyl Malonate | Racemic | Thermo Scientific Chemicals | 98% |
| Malic acid 4-Me ester | (S) | Biopurify | 95%~99% |
Table 2: Commercially Available Enantiopure Malic Acid Salts
| Derivative Name | Enantiomer | Supplier(s) | Application/Note |
| L-(−)-Malic acid | L-enantiomer | Sigma-Aldrich, Santa Cruz Biotechnology, TCI | ≥97%, ee: 99% (GLC)[3] |
| D-(+)-Malic acid | D-enantiomer | Sigma-Aldrich | For resolution of racemates |
| Sodium L-Malate | L-enantiomer | MP Biomedicals | Biochemical reagent |
| Sunitinib malate | Not specified | Sigma-Aldrich | Pharmaceutical primary standard |
| Cabozantinib malate | (S)-malate | Sigma-Aldrich | Pharmaceutical primary standard |
| Almotriptan malate | Not specified | Sigma-Aldrich | Pharmaceutical primary standard |
Experimental Protocols
The synthesis and analysis of enantiopure malic acid derivatives are critical for their application in research and development. Below are representative experimental protocols for the enzymatic synthesis of L-malic acid and the chiral analysis of its derivatives.
Enzymatic Synthesis of L-Malic Acid
Objective: To synthesize L-malic acid from fumaric acid using a consecutive enzymatic reaction with fumarase and aspartase. This method aims for a high conversion rate by shifting the reaction equilibrium.[4]
Materials:
-
Fumarase
-
Aspartase
Procedure:
-
A consecutive reaction is initiated with the catalysis of fumarase followed by aspartase in an ammonium fumarate buffer.
-
The reaction converts fumarate to L-malate. The addition of aspartase further converts the remaining fumarate to aspartate, driving the overall conversion of fumarate to near completion.
-
Upon completion of the reaction, the solvent is evaporated.
-
The resulting residue, containing L-malic acid and aspartic acid, is treated with acetone.
-
L-malic acid dissolves in acetone, while aspartic acid remains insoluble.
-
The mixture is filtered to separate the acetone solution containing L-malic acid from the solid aspartic acid.
-
Evaporation of the acetone from the filtrate yields purified L-malic acid.[4]
Chiral HPLC Analysis of Malic Acid Derivatives
Objective: To determine the enantiomeric purity of malic acid derivatives by reversed-phase high-performance liquid chromatography (RP-HPLC) after pre-column derivatization.
Materials:
-
(R)-1-(1-naphthyl)ethylamine ((R)-NEA) as a chiral derivatization reagent
-
Kromasil C18 column
-
Potassium dihydrogen phosphate (B84403) solution (0.01 mol·L-1) containing sodium heptanesulfonate (20 mmol·L-1), adjusted to pH 2.80 with phosphoric acid
Procedure:
-
Derivatization: The malic acid derivative sample is reacted with the chiral derivatization reagent, (R)-NEA, to form diastereomeric derivatives.
-
Chromatographic Separation: The resulting diastereomers are separated on a Kromasil C18 column.
-
Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and the potassium dihydrogen phosphate buffer (e.g., a ratio of 45:55) is used for elution.
-
Detection: The separated diastereomers are detected using a UV detector at a wavelength of 225 nm.
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two separated diastereomers in the chromatogram.
Signaling Pathways and Drug Development Applications
Enantiopure malic acid and its derivatives are increasingly recognized for their roles in cellular metabolism and as potential therapeutic agents, particularly in cancer and as enzyme inhibitors.
Malic Acid Derivatives in Cancer Cell Metabolism
Malic enzymes (MEs) play a crucial role in cancer cell metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH.[5] This process is vital for the biosynthesis of fatty acids and for maintaining the cellular redox balance, both of which are critical for rapidly proliferating cancer cells.[5] Specifically, ME2 has been shown to enhance the de novo synthesis of fatty acids in tumor cells.[5] Furthermore, malic acid itself has demonstrated anticarcinogenic activity against glioblastoma cell lines, inducing necrotic cell death.[6] This suggests that targeting malic acid metabolism or utilizing malic acid derivatives could be a promising strategy in cancer therapy.
Malic Acid Derivatives as Enzyme Inhibitors
Derivatives of malic acid have been investigated as inhibitors of various enzymes. For instance, (S)-malic acid 1'-O-β-gentiobioside, a novel compound isolated from lettuce, has been identified as a potent inhibitor of the Angiotensin I-Converting Enzyme (ACE), with an IC50 value of 27.8 μM.[7] This discovery opens up possibilities for developing new antihypertensive agents based on the malic acid scaffold. Additionally, derivatives of succinic and maleic acid, which are structurally related to malic acid, have been shown to be potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[8]
Conclusion
Enantiopure malic acid derivatives represent a valuable and increasingly accessible class of chiral building blocks for drug discovery and development. Their commercial availability, coupled with established synthetic and analytical protocols, facilitates their use in the synthesis of complex molecular targets. The emerging understanding of their roles in critical metabolic pathways, particularly in cancer, and their potential as enzyme inhibitors highlights the significant opportunities for innovation in medicinal chemistry and chemical biology. This guide provides a foundational resource for researchers looking to leverage the unique properties of these versatile chiral molecules.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. L-(−)-リンゴ酸 97%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Activity-guided discovery of (S)-malic acid 1'-O-β-gentiobioside as an angiotensin I-converting enzyme inhibitor in lettuce (Lactuca sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility Profile of (R)-2-Hydroxysuccinic Acid Methyl Ester in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of solubility for (R)-2-Hydroxysuccinic acid methyl ester can be made. The presence of a hydroxyl group and an ester functional group suggests that the molecule has both polar and non-polar characteristics. A related compound, Malic acid 4-Me ester, is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Based on its structure, this compound is expected to be soluble in polar protic and aprotic solvents and sparingly soluble in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Lab Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | Soluble to Highly Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the most common and reliable methods for determining the solubility of a compound like this compound.
-
This compound (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks and pipettes
-
Common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane)
The shake-flask method is considered the gold standard for determining equilibrium solubility[2]. It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases[3].
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of the compound is necessary for accurate quantification[3][4].
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution[5].
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer solution. The introduction of the aqueous medium will cause the compound to precipitate if its solubility is exceeded.
-
Incubation and Measurement: After a short incubation period, the amount of precipitated material is measured, often using techniques like nephelometry (light scattering) or UV-Vis spectroscopy in a plate-based format.
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
References
safety and handling information for (R)-2-Hydroxysuccinic acid methyl ester
An In-Depth Technical Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester: Safety, Handling, and Application
This guide provides comprehensive (CAS No. 83540-94-7) for researchers, scientists, and professionals in drug development. It includes detailed physical and chemical properties, hazard information, procedural guidelines, and illustrative experimental protocols.
Chemical Identity and Physical Properties
This compound, also known as (R)-Malic acid monomethyl ester, is a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Its specific stereochemistry is crucial for its biological activity and applications, particularly in cancer and amyloidosis research.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 83540-94-7 | [4] |
| Molecular Formula | C₅H₈O₅ | [4] |
| Molecular Weight | 148.11 g/mol | [4] |
| Synonyms | (R)-Malic acid monomethyl ester, (R)-Methyl 2-hydroxysuccinate, (2R)-Hydroxybutanedioic Acid 1-Methyl Ester | [4] |
| Boiling Point | 318°C at 760 mmHg | LookChem Data |
| Flash Point | 138.7°C | LookChem Data |
| Density | 1.383 g/cm³ | LookChem Data |
| Vapor Pressure | 3.08E-05 mmHg at 25°C | LookChem Data |
| Refractive Index | 1.473 | LookChem Data |
| Appearance | Data not consistently available (Solid form implied) | |
| Solubility | Data not consistently available |
| pKa | 4.03 ± 0.19 (Predicted) | LookChem Data |
Safety and Hazard Information
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Adherence to safety protocols is mandatory.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[2]
Table 3: GHS Precautionary Statements
| Code | Statement |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Angene Chemical Safety Data Sheet[2]
First Aid Measures
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Special Hazards : Emits toxic fumes under fire conditions.
-
Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.
Safe Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: General workflow for safe laboratory handling of chemical reagents.
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Avoid direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
Dispose of this chemical in accordance with local, regional, and national regulations. Do not let the product enter drains.[2] Contaminated packaging should be treated as the chemical itself.
Illustrative Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not publicly available, the following represents an illustrative procedure for the selective mono-esterification of a dicarboxylic acid, based on established chemical principles.
Disclaimer: This protocol is for illustrative purposes only and has not been validated. Researchers must conduct a thorough risk assessment and optimization before implementation.
Illustrative Synthesis: Selective Mono-methylation of (R)-2-Hydroxysuccinic acid
This procedure describes a potential pathway starting from (R)-Malic acid.
Materials & Reagents:
-
(R)-Malic Acid
-
Methanol (B129727) (Anhydrous)
-
Thionyl Chloride (SOCl₂) or a solid acid catalyst
-
Dichloromethane (B109758) (DCM, Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Experimental Workflow Diagram:
Caption: Illustrative workflow for the synthesis of a chiral methyl ester.
Procedure:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-Malic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM).
-
Reagent Addition : Cool the suspension to 0°C using an ice bath. In a separate flask, prepare a solution of thionyl chloride (1.0 eq) in anhydrous methanol (1.1 eq). Add this solution dropwise to the cooled malic acid suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction : Allow the mixture to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous phase three times with DCM.
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid via flash column chromatography on silica (B1680970) gel to yield the pure product.
Application in Research: Proposed Mechanism in Amyloidosis
This compound is investigated for its therapeutic potential in diseases like amyloidosis, which are characterized by the misfolding and aggregation of proteins.[2] It is proposed to act by modulating protein aggregation and clearance pathways.[2]
A key step in many amyloid diseases is the dissociation of a native protein tetramer into monomers, which can then misfold and aggregate into toxic oligomers and fibrils.[6] Small molecules can potentially inhibit this process by binding to and stabilizing the monomeric or tetrameric state, preventing the conformational changes required for aggregation.
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism for inhibiting protein aggregation in amyloidosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 83540-94-7,this compound | lookchem [lookchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. scbt.com [scbt.com]
- 5. Lab Chemical Storage Flowchart | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (R)-2-Hydroxysuccinic Acid Methyl Ester in Asymmetric Synthesis
(R)-2-Hydroxysuccinic acid methyl ester , a versatile chiral building block derived from (R)-malic acid, serves as a valuable starting material in the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutically relevant compounds. Its inherent chirality and multiple functional groups allow for the stereocontrolled introduction of new stereocenters, making it a cornerstone in modern organic synthesis.
This document provides an overview of the applications of this compound and its parent compound, malic acid, in the synthesis of several bioactive molecules. Detailed experimental protocols for key transformations are provided to guide researchers in utilizing this chiral synthon for their synthetic endeavors.
Key Applications
This compound and its derivatives are instrumental in the synthesis of:
-
Natural Products: Its chiral scaffold is a key component in the total synthesis of various natural products, including lignans (B1203133) and kavalactones.
-
Pharmaceutical Intermediates: The stereochemical information embedded in this molecule is crucial for the synthesis of complex drug candidates and active pharmaceutical ingredients. For instance, derivatives of malic acid have been investigated for their potential in the development of treatments for cancer and amyloidosis.
-
Prostaglandin (B15479496) Analogs: It serves as a precursor in the enantioselective synthesis of complex prostaglandin metabolites, which are important clinical indicators.
Featured Syntheses and Protocols
This section details the asymmetric synthesis of three distinct natural products, showcasing the utility of malic acid derivatives as chiral starting materials.
Enantioselective Synthesis of (-)-Wikstromol
(-)-Wikstromol, a bioactive lignan, has been synthesized enantioselectively from diisopropyl (S)-malate. The synthesis involves a six-step sequence with an overall yield of 30%.[1][2] A key strategy in this synthesis is the stereoselective alkylation of a malic acid ester derivative.
Reaction Scheme:
Figure 1. Synthetic pathway to (-)-Wikstromol.
Quantitative Data for (-)-Wikstromol Synthesis:
| Step | Product | Yield |
| 1-6 | (-)-Wikstromol | 30% (overall) |
Experimental Protocol: Alkylation of Diisopropyl (S)-malate
A detailed experimental protocol for the initial alkylation step is crucial for achieving high stereoselectivity. The following is a representative procedure based on similar stereoselective alkylations of malic acid esters:
-
To a solution of diisopropyl (S)-malate in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl (B1604629) bromide dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monobenzyl derivative.
Asymmetric Synthesis of (S)-Dihydrokavain
(S)-Dihydrokavain, a natural product belonging to the kavalactone family, has been synthesized from L-malic acid in a six-step sequence with an overall yield of 35% and an enantiomeric excess of >98%.[3]
Reaction Scheme:
Figure 2. Simplified synthesis of (S)-Dihydrokavain.
Quantitative Data for (S)-Dihydrokavain Synthesis:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1-6 | (S)-Dihydrokavain | 35% (overall) | >98% |
Experimental Protocol: A Key Step in the Synthesis of (S)-Dihydrokavain
While the full detailed protocol for each of the six steps is extensive, a representative procedure for a key transformation is provided below. This protocol is based on analogous reactions found in the synthesis of related natural products from malic acid.
-
Preparation of a Chiral Intermediate: L-malic acid is first converted to a suitable chiral intermediate, for example, a protected diol or an epoxide, through standard organic transformations.
-
Carbon Chain Elongation: The chiral intermediate is then subjected to a carbon-carbon bond-forming reaction, such as a Grignard reaction or an organocuprate addition, to introduce the necessary carbon framework.
-
Cyclization and Functional Group Manipulation: Subsequent steps involve cyclization to form the lactone ring and any necessary functional group interconversions to arrive at the final product, (S)-dihydrokavain.
Asymmetric Total Synthesis of a Tricyclic Prostaglandin D2 Metabolite Methyl Ester
A major urinary metabolite of prostaglandin D2 has been synthesized in a nine-step asymmetric total synthesis starting from a chiral building block derived from malic acid, with an overall yield of 8%.[4][5]
Reaction Scheme:
Figure 3. Synthetic approach to a Prostaglandin D2 Metabolite.
Quantitative Data for Prostaglandin D2 Metabolite Synthesis:
| Step | Product | Yield |
| 1-9 | Tricyclic Prostaglandin D2 Metabolite Methyl Ester | 8% (overall) |
Experimental Protocol: Key Transformations
The synthesis of this complex molecule involves several key transformations, including:
-
Oxidative Radical Cyclization: This step is crucial for the stereoselective construction of the cyclopentane (B165970) core of the prostaglandin.
-
Diastereoselective Spirolactonization: This reaction is employed to form the characteristic spirocyclic lactone moiety of the target molecule.
A representative protocol for a diastereoselective reaction step is as follows:
-
Dissolve the precursor alcohol in a suitable solvent such as dichloromethane.
-
Add a chiral directing group or catalyst.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Add the desired reagent dropwise to effect the transformation.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product using column chromatography to isolate the desired diastereomer.
Conclusion
This compound and its enantiomer derived from malic acid are indispensable chiral building blocks in asymmetric synthesis. Their utility in the stereocontrolled synthesis of complex natural products and pharmaceutical targets is well-established. The protocols and data presented herein provide a valuable resource for researchers engaged in the field of organic synthesis and drug discovery, facilitating the development of novel synthetic routes to important bioactive molecules.
References
- 1. Enantioselective synthesis of (-)-wikstromol using a new approach via malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]
Application Notes and Protocols: (R)-2-Hydroxysuccinic Acid Methyl Ester as a Chiral Building Block in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Hydroxysuccinic acid methyl ester, a derivative of (R)-malic acid, is a versatile and valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals. Its inherent chirality and multiple functional groups—a hydroxyl group, a methyl ester, and a carboxylic acid—provide a scaffold for the stereoselective synthesis of complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key drug molecules, including the oxazolidinone antibiotics Linezolid and Tedizolid, and the anticoagulant Rivaroxaban.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₅H₈O₅ |
| Molecular Weight | 148.11 g/mol |
| CAS Number | 83540-94-7 |
| Appearance | White to off-white solid |
| Boiling Point | 318 °C at 760 mmHg |
| Density | 1.383 g/cm³ |
| SMILES | COC(=O)--INVALID-LINK--CC(=O)O |
Key Synthetic Intermediate: Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate
A critical downstream intermediate synthesized from this compound is methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate. This oxazolidinone core is a pivotal component in the synthesis of several blockbuster drugs.
Experimental Protocol: Synthesis of Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate from this compound
This protocol describes a plausible multi-step synthesis to convert this compound to the key oxazolidinone intermediate.
Step 1: Conversion of Carboxylic Acid to Amide
-
Reaction: Amidation of the free carboxylic acid of this compound.
-
Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (1.2 eq) or a carbodiimide (B86325) coupling agent (e.g., EDC, DCC)
-
Ammonia (B1221849) solution (excess)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
-
Procedure:
-
Suspend this compound in the chosen anhydrous solvent.
-
If using thionyl chloride, add it dropwise at 0 °C and then stir at room temperature for 2-4 hours to form the acid chloride.
-
Slowly add the reaction mixture to a cooled, concentrated ammonia solution.
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Yield: 85-95%
Step 2: Hofmann Rearrangement and Cyclization
-
Reaction: Conversion of the amide to an amine via Hofmann rearrangement, followed by in-situ cyclization to form the oxazolidinone ring.
-
Reagents:
-
Product from Step 1 (1.0 eq)
-
Sodium hypobromite (B1234621) (NaOBr) or a similar Hofmann reagent (e.g., Bromine and Sodium Hydroxide)
-
Methanol
-
-
Procedure:
-
Dissolve the amide in methanol.
-
Slowly add a freshly prepared solution of sodium hypobromite at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate).
-
Acidify the mixture and extract the product with an organic solvent.
-
Purify by column chromatography or recrystallization.
-
-
Expected Yield: 60-75%
The following diagram illustrates the overall synthetic workflow from the starting material to the key intermediate and its subsequent use in drug synthesis.
Caption: Synthetic utility of this compound.
Application in Drug Synthesis
Linezolid
Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.
This protocol outlines the final steps in the synthesis of Linezolid starting from an intermediate derived from methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate.
Step 1: Synthesis of (5R)-5-(hydroxymethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
-
Reaction: This intermediate is typically synthesized from methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate through reduction of the ester and subsequent coupling with 3-fluoro-4-morpholinylaniline.
-
Reagents:
-
Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate (1.0 eq)
-
Reducing agent (e.g., Lithium borohydride)
-
3-fluoro-4-morpholinylaniline (1.1 eq)
-
Coupling reagents (e.g., CDI or phosgene (B1210022) equivalent)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
-
Procedure:
-
Reduce the methyl ester to the corresponding alcohol.
-
Activate the alcohol or the aniline (B41778) for the coupling reaction.
-
Combine the activated species and stir at room temperature until completion.
-
Purify the product by crystallization.
-
-
Yield: 70-85%
Step 2: Conversion to Linezolid
-
Reaction: Conversion of the hydroxymethyl group to an aminomethyl group, followed by acetylation.
-
Reagents:
-
(5R)-5-(hydroxymethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (1.0 eq)
-
Mesyl chloride or Tosyl chloride (1.2 eq)
-
Sodium azide (B81097) (1.5 eq)
-
Reducing agent (e.g., H₂, Pd/C or Triphenylphosphine)
-
Acetic anhydride (B1165640) (1.5 eq)
-
Base (e.g., Triethylamine)
-
Solvents (e.g., Dichloromethane, Methanol)
-
-
Procedure:
-
Convert the hydroxyl group to a good leaving group (mesylate or tosylate).
-
Displace the leaving group with azide.
-
Reduce the azide to the primary amine.
-
Acetylate the amine using acetic anhydride in the presence of a base.
-
Purify Linezolid by recrystallization.
-
-
Yield: 65-80% over 4 steps.
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | (5R)-5-(hydroxymethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate | LiBH₄, 3-fluoro-4-morpholinylaniline, CDI | 78 | >98 |
| 2 | Linezolid | Product from Step 1 | MsCl, NaN₃, H₂/Pd/C, Ac₂O | 72 | >99.5 |
Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2][][4]
Caption: Linezolid's mechanism of action.
Tedizolid
Tedizolid is another oxazolidinone antibiotic with a similar mechanism of action to Linezolid but with a different spectrum of activity and pharmacokinetic profile.
The synthesis of Tedizolid also utilizes the chiral oxazolidinone core.
Step 1: Synthesis of (R)-3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
Reaction: Coupling of 3-fluoroaniline (B1664137) with a derivative of (R)-glycidol, followed by cyclization.
-
Yield: 70-80%
Step 2: Coupling and Final Modification
-
Reaction: A multi-step process involving Suzuki or Stille coupling to introduce the pyridyl-tetrazole moiety.
-
Reagents:
-
(R)-3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq)
-
A suitable boronic acid or stannane (B1208499) derivative of 2-(2-methyl-2H-tetrazol-5-yl)pyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
-
-
Procedure:
-
Perform the palladium-catalyzed cross-coupling reaction.
-
The final product, Tedizolid, is often administered as its phosphate (B84403) prodrug, Tedizolid phosphate, which requires an additional phosphorylation step.
-
-
Yield: 50-70% for the coupling step.
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | (R)-3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 3-fluoroaniline, (R)-glycidol derivative | - | 75 | >98 |
| 2 | Tedizolid | Product from Step 1 | Pyridyl-tetrazole boronic acid, Pd(PPh₃)₄, K₂CO₃ | 60 | >99 |
Similar to Linezolid, Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7][8][9]
References
- 1. patents.justia.com [patents.justia.com]
- 2. nbinno.com [nbinno.com]
- 4. Synthesis of Tedizolid_Chemicalbook [chemicalbook.com]
- 5. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Application Note: Synthesis of Diethyl (R)-malate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of diethyl (R)-malate through the Fischer esterification of (R)-malic acid. (R)-malic acid and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. The Fischer esterification offers a straightforward and cost-effective method for the preparation of malic acid esters. This document outlines the experimental procedure, including reaction setup, monitoring, product isolation, and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
(R)-malic acid is a naturally occurring dicarboxylic acid that serves as a versatile chiral precursor in organic synthesis. Its conversion to diethyl (R)-malate is a common transformation to protect the carboxylic acid functionalities and increase the molecule's utility in subsequent reactions. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction equilibrium is typically shifted towards the product ester by using a large excess of the alcohol or by removing water as it is formed.[1][4][5] This protocol details the esterification of (R)-malic acid with ethanol (B145695) using sulfuric acid as a catalyst.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| (R)-Malic Acid | C₄H₆O₅ | 134.09[6] | 99-100[7] | Decomposes >150[7] | 1.601[7] |
| Ethanol | C₂H₆O | 46.07 | -114.1 | 78.37 | 0.789 |
| Diethyl (R)-malate | C₈H₁₄O₅ | 190.19 | N/A | 122-124 (at 12 mmHg)[8] | 1.128[8] |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Moles of (R)-Malic Acid | 0.1 mol |
| Volume of Ethanol | 200 mL |
| Volume of Sulfuric Acid | 2 mL |
| Reaction Temperature | Reflux (approx. 80-85°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| TLC Mobile Phase | 30% Ethyl Acetate (B1210297) in Hexanes |
| (R)-Malic Acid Rf | ~0.1 |
| Diethyl (R)-malate Rf | ~0.6 |
Experimental Protocol
Materials and Reagents
-
(R)-Malic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC chamber and UV lamp
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-malic acid (13.41 g, 0.1 mol).
-
To the flask, add absolute ethanol (200 mL). Stir the mixture until the (R)-malic acid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[9][10][11] To do this, take a small aliquot of the reaction mixture every hour. Spot the aliquot on a TLC plate alongside a spot of the starting (R)-malic acid. Elute the plate with a 30% ethyl acetate in hexanes mobile phase. The reaction is complete when the spot corresponding to (R)-malic acid has disappeared.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl (R)-malate.
-
Purification: The crude product can be purified by vacuum distillation to yield pure diethyl (R)-malate.
Mandatory Visualization
Caption: Workflow for the synthesis of diethyl (R)-malate.
Characterization
The final product can be characterized using various analytical techniques:
-
Gas Chromatography (GC): To assess the purity of the distilled diethyl (R)-malate.[12]
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of the carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the diethyl (R)-malate.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Perform all operations in a well-ventilated fume hood.
References
- 1. byjus.com [byjus.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Malic acid - Wikipedia [en.wikipedia.org]
- 7. phexcom.com [phexcom.com]
- 8. Diethyl malate | 7554-12-3 [chemicalbook.com]
- 9. studylib.net [studylib.net]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nkimberly.wordpress.com [nkimberly.wordpress.com]
Application of (R)-2-Hydroxysuccinic Acid Methyl Ester in the Synthesis of Key Pharmaceutical Intermediates
(R)-2-Hydroxysuccinic acid methyl ester , also known as dimethyl (R)-malate, is a versatile chiral building block extensively utilized in the synthesis of complex pharmaceutical intermediates. Its inherent chirality and multiple functional groups make it a valuable starting material for the enantioselective preparation of a variety of therapeutic agents, including treatments for cancer and amyloidosis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of oxazolidinone cores found in several approved drugs.
Application Notes
This compound serves as a precursor to crucial chiral intermediates, primarily through its conversion to (R)-1,2,4-butanetriol and subsequent cyclization to form a (S)-5-(hydroxymethyl)oxazolidin-2-one scaffold. This oxazolidinone ring is a key pharmacophore in several important drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.
The synthetic strategy leverages the stereocenter present in the starting material to introduce chirality into the final drug molecule, which is often critical for its biological activity and efficacy. The primary applications involve the following transformations:
-
Reduction to a Chiral Triol: The diester functionality of dimethyl (R)-malate is reduced to the corresponding diol, yielding (R)-1,2,4-butanetriol. This transformation preserves the stereochemistry at the C2 position.
-
Formation of the Oxazolidinone Ring: The resulting (R)-1,2,4-butanetriol is then converted into a key intermediate, (S)-5-(hydroxymethyl)oxazolidin-2-one. This cyclization is a critical step in building the core structure of several pharmaceuticals.
-
Derivatization to Pharmaceutical Intermediates: The (S)-5-(hydroxymethyl)oxazolidin-2-one is further functionalized to introduce the necessary substituents for specific drug targets.
The overall synthetic pathway provides an efficient route to enantiomerically pure pharmaceutical intermediates, highlighting the importance of this compound as a chiral starting material.
Experimental Protocols
The following protocols detail the key experimental procedures for the synthesis of a pivotal pharmaceutical intermediate, methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate , starting from dimethyl (R)-malate, a derivative of (R)-2-Hydroxysuccinic acid.
Protocol 1: Reduction of Dimethyl (R)-malate to (R)-1,2,4-Butanetriol
This protocol describes the reduction of the diester to a triol using sodium borohydride (B1222165).
Materials:
-
Dimethyl (R)-malate
-
Sodium borohydride (NaBH₄)
-
35% Aqueous Hydrochloric Acid (HCl)
-
Ion exchange resin (e.g., XE-583)
-
Toluene
Procedure:
-
Prepare a suspension of sodium borohydride (1.1 mol) in tert-butanol (260 g).
-
Prepare a solution of dimethyl (R)-malate (0.617 mol) in methanol (78 g).
-
Add the dimethyl (R)-malate solution dropwise to the sodium borohydride suspension while maintaining the temperature.
-
Stir the reaction mixture at 70°C for five hours.
-
Add 35% aqueous HCl solution (120 ml) to the reaction mixture.
-
Filter the resulting insoluble materials.
-
Pass the filtrate through a column filled with an ion exchange resin to remove residual boron.
-
Concentrate the filtrate under reduced pressure.
-
Purify the concentrate by distillation to obtain (R)-1,2,4-butanetriol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dimethyl (S)-malate | US6949684B2 |
| Reducing Agent | Sodium Borohydride | US6949684B2 |
| Solvent | tert-Butanol/Methanol | US6949684B2 |
| Reaction Temperature | 70°C | US6949684B2 |
| Reaction Time | 5 hours | US6949684B2 |
| Yield | 65.0% | US6949684B2 |
| Enantiomeric Excess | 99.0% ee | US6949684B2 |
Protocol 2: Synthesis of (S)-5-(Hydroxymethyl)oxazolidin-2-one from (R)-1,2,4-Butanetriol
This protocol outlines the cyclization of the triol to the corresponding oxazolidinone using a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI).
Materials:
-
(R)-1,2,4-Butanetriol
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Dissolve (R)-1,2,4-butanetriol (1 equivalent) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield (S)-5-(hydroxymethyl)oxazolidin-2-one.
Quantitative Data (Representative): Yields for this specific transformation can vary. The following is a representative yield for similar cyclizations.
| Parameter | Value |
| Starting Material | Amino alcohol |
| Cyclizing Agent | Carbonyldiimidazole (CDI) |
| Yield | 80-95% |
Protocol 3: Esterification to Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate
This protocol describes the selective esterification of the primary alcohol of the oxazolidinone intermediate.
Materials:
-
(S)-5-(Hydroxymethyl)oxazolidin-2-one
-
Methyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-5-(hydroxymethyl)oxazolidin-2-one (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add pyridine or triethylamine (1.2 equivalents).
-
Add methyl chloroformate (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate.
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway from this compound.
Caption: Experimental workflow for the synthesis of the key intermediate.
References
Application Note: Chiral GC-MS Analysis of (R)-2-Hydroxysuccinic Acid Methyl Ester via Silylation
AN-GCMS-028
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Hydroxysuccinic acid, commonly known as (R)-Malic acid, and its esters are important chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The methyl ester form, (R)-2-Hydroxysuccinic acid methyl ester, possesses two polar functional groups: a secondary hydroxyl group and a primary carboxylic acid. These groups render the molecule non-volatile, making direct analysis by gas chromatography (GC) challenging.[1] To overcome this, a derivatization step is necessary to increase volatility and thermal stability. This application note provides a detailed protocol for the derivatization of this compound using a silylation agent for subsequent quantitative and chiral analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxyl groups.[2] This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The BSTFA reacts with the hydroxyl and carboxylic acid groups, replacing the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. This conversion to the di-TMS derivative significantly reduces the molecule's polarity and increases its volatility, making it amenable to GC analysis.[1] The use of a chiral GC column subsequently allows for the separation of the R and S enantiomers.
Experimental Protocols
1. Reagents and Materials
-
This compound standard
-
Pyridine, anhydrous (or other suitable solvent like Acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane, GC grade
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
2. Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Chiral capillary GC column (e.g., Rt-βDEXsm or equivalent)
-
Heating block or oven
-
Vortex mixer
-
Evaporator (e.g., nitrogen blow-down)
-
Analytical balance
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous pyridine.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Derivatization Protocol
-
Pipette 100 µL of the standard solution or sample into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture as it can interfere with the silylation reaction.[1]
-
Add 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Immediately cap the vial tightly to prevent exposure to atmospheric moisture.
-
Vortex the vial for 30 seconds to ensure the reagent is fully mixed with the analyte.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injector Temperature | 250°C |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C, hold 2 min, ramp at 5°C/min to 220°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan |
| Mass Range | 50 - 450 m/z |
Data Presentation and Interpretation
The derivatization process adds two trimethylsilyl (TMS) groups to the this compound molecule. The resulting derivative is Dimethyl 2-(trimethylsilyloxy)succinate, TMS ester.
Table 2: Expected Quantitative Data and Mass Fragments
| Compound | Derivative Formula | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | C₁₁H₂₄O₅Si₂ | 292.47 | Instrument Dependent | 277 [M-15]⁺, 219 [M-73]⁺, 147 |
Note: The fully silylated derivative of malic acid (all three active hydrogens replaced) has a molecular weight of 350.63 g/mol .[3] The derivative in this protocol, starting from the methyl ester, has a molecular weight of 292.47 g/mol . The fragment at m/z 147 is a common ion derived from the TMS group.[4] The [M-15]⁺ fragment corresponds to the loss of a methyl group from a TMS moiety, a characteristic fragmentation pattern for TMS-derivatized compounds.[4][5]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for silylation of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Malic acid, 3TMS derivative [webbook.nist.gov]
- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-2-Hydroxysuccinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Hydroxysuccinic acid, also known as (R)-malic acid, and its esters are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereospecific synthesis of these compounds is of paramount importance, as different enantiomers can exhibit distinct biological activities. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, often providing high yields and exceptional enantiomeric purity under mild reaction conditions.
This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-2-Hydroxysuccinic acid methyl ester, primarily focusing on lipase-catalyzed esterification. Lipases, particularly immobilized forms such as Candida antarctica Lipase (B570770) B (CALB), are versatile and robust biocatalysts for a wide range of esterification and transesterification reactions.[1]
Synthesis Pathway Overview
The primary enzymatic route for the synthesis of this compound is the direct esterification of (R)-2-Hydroxysuccinic acid with methanol (B129727). This reaction is catalyzed by a lipase, which facilitates the formation of an ester bond between the carboxylic acid group and the alcohol.
Caption: Enzymatic esterification of (R)-2-Hydroxysuccinic acid.
Key Reaction Parameters and Optimization
The efficiency of the enzymatic esterification is influenced by several factors. Optimization of these parameters is crucial for achieving high conversion rates and product yields.
| Parameter | Typical Range | Considerations |
| Enzyme | Candida antarctica Lipase B (Novozym 435), Lipase from Pseudomonas cepacia | Novozym 435 is widely used due to its high activity and stability.[2] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of methanol can shift the equilibrium towards product formation. |
| Enzyme Loading | 1% - 10% (w/w of substrates) | Higher loading increases reaction rate but also cost. |
| Temperature | 30°C - 60°C | Optimum temperature depends on the specific lipase and its stability.[3] |
| Solvent | Toluene, Hexane, Methyl tert-butyl ether (MTBE), or solvent-free | Choice of solvent can affect enzyme activity and substrate solubility. |
| Water Content | <1% (v/v) | Water is a product; its removal (e.g., using molecular sieves) drives the reaction forward. |
| Reaction Time | 4 - 48 hours | Monitored by techniques like GC or HPLC to determine reaction completion. |
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol describes a general method for the synthesis of this compound using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
(R)-2-Hydroxysuccinic acid
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Organic solvent (e.g., Methyl tert-butyl ether, MTBE)
-
Molecular sieves (3Å)
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical equipment (GC or HPLC) for monitoring
Procedure:
-
Reaction Setup:
-
To a 100 mL flask, add (R)-2-Hydroxysuccinic acid (e.g., 1.34 g, 10 mmol) and the chosen organic solvent (e.g., 50 mL MTBE).
-
Add methanol in the desired molar excess (e.g., 0.8 mL, 20 mmol for a 1:2 molar ratio).
-
Add molecular sieves (e.g., 2 g) to adsorb the water produced during the reaction.
-
-
Enzyme Addition and Incubation:
-
Add the immobilized lipase (e.g., 150 mg, ~7% w/w of substrates) to the reaction mixture.
-
Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer at the optimal temperature (e.g., 45°C).
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Analyze the samples by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
-
Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude product can be further purified by column chromatography if necessary.
-
Caption: Workflow for enzymatic synthesis of this compound.
Data Presentation
The following table summarizes expected outcomes based on typical lipase-catalyzed esterifications of hydroxy acids. The exact values for the synthesis of this compound would need to be determined experimentally.
| Enzyme | Substrate Ratio (Acid:Alcohol) | Temp (°C) | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Novozym 435 | 1:2 | 45 | MTBE | 24 | >90 | >99 |
| Novozym 435 | 1:3 | 50 | Toluene | 18 | >95 | >99 |
| Lipase PS | 1:2 | 40 | Hexane | 48 | ~85 | >98 |
Concluding Remarks
The enzymatic synthesis of this compound represents a highly efficient and environmentally friendly method for producing this valuable chiral intermediate. The use of immobilized lipases, such as Novozym 435, allows for simple catalyst recovery and reuse, making the process economically viable for industrial applications. The provided protocol serves as a robust starting point for the development and optimization of this biocatalytic transformation.
References
Synthesis of Chiral Molecules from (R)-2-Hydroxysuccinic Acid Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Hydroxysuccinic acid methyl ester, also known as (R)-dimethyl malate, is a versatile and readily available chiral building block for the synthesis of a variety of complex, enantiomerically pure molecules. Its inherent chirality and multiple functional groups—a hydroxyl group, a methyl ester, and a carboxylic acid (or its esterified form)—provide a rich platform for stereoselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of key chiral intermediates, including lactones and alkylated derivatives, starting from this compound.
Application Notes
This compound serves as a valuable starting material in asymmetric synthesis, enabling the construction of chiral molecules with high stereochemical control. The inherent (R)-configuration at the C2 position can be effectively transferred to new stereogenic centers or used to influence the stereochemical outcome of reactions at adjacent positions.
Key applications include:
-
Synthesis of Chiral Lactones: The hydroxyl and ester functionalities can be manipulated to form chiral γ-butyrolactones, which are common structural motifs in natural products and pharmaceuticals.
-
Diastereoselective Alkylation: The carbon alpha to the ester groups can be deprotonated and subsequently alkylated with high diastereoselectivity, leading to the formation of substituted succinate (B1194679) derivatives with new stereocenters.
-
Precursor to Complex Molecules: These chiral building blocks are instrumental in the total synthesis of complex natural products and medicinally important compounds.
Experimental Protocols
Protocol 1: Diastereoselective α-Alkylation of Diethyl (S)-2-Hydroxysuccinate
This protocol details the diastereoselective alkylation of diethyl (S)-2-hydroxysuccinate, the enantiomer of the title compound. The principles and procedures are directly applicable to the (R)-enantiomer. The reaction proceeds via the formation of a dianion followed by reaction with an electrophile.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of (R)-Malic Acid Esterification
Welcome to the technical support center for (R)-malic acid esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield of (R)-malic acid esterification?
The esterification of (R)-malic acid is an equilibrium-limited reaction. The key factors influencing the yield are the choice of catalyst, reaction temperature, the molar ratio of alcohol to acid, and the effective removal of water, which is a byproduct of the reaction.[1][2][3] Optimizing these parameters is crucial for driving the reaction toward the formation of the desired ester product.
Q2: Which catalysts are most effective for (R)-malic acid esterification?
Both homogeneous and heterogeneous acid catalysts are used. While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they can cause corrosion and require complex purification steps.[4][5] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36 Dry), are often preferred.[4][6] They are non-toxic, easily separated from the reaction mixture, and reusable.[1][6] Studies have shown that Amberlyst 36 Dry, in particular, provides an excellent balance between high conversion rates and selectivity, minimizing byproduct formation.[4][7]
Q3: How does water content affect the reaction, and what is the best way to remove it?
Esterification is a reversible reaction that produces water.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, significantly lowering the conversion of malic acid and reducing the final yield.[1][8]
The most effective methods for water removal include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to continuously remove water as it forms is a highly efficient method.[4][8][9]
-
Drying Agents: Adding molecular sieves or other desiccants directly to the reaction mixture can absorb the water produced.[9]
-
Dehydrating Catalysts: Concentrated sulfuric acid acts as both a catalyst and a strong dehydrating agent.[8][10]
Q4: What are the common byproducts in this reaction and how can their formation be minimized?
The primary byproducts are esters of fumaric and maleic acids.[4][7] These are formed through the dehydration of either the parent (R)-malic acid or the resulting ester product.[4][7] The choice of catalyst can influence the rate of these side reactions. For instance, while highly effective, sulfuric acid may lead to a different byproduct profile compared to other catalysts.[4][7] Using a selective heterogeneous catalyst like Amberlyst 36 Dry can help minimize the formation of these dehydration byproducts.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion of (R)-Malic Acid
| Potential Cause | Troubleshooting Step |
| Inactive or Insufficient Catalyst | Ensure the catalyst is active and used in the correct concentration. For solid catalysts like ion-exchange resins, ensure they are properly dried before use to maximize active sites.[1][4] |
| Low Reaction Temperature | Increase the reaction temperature. Esterification rates are highly temperature-dependent. A typical range is 80°C to 150°C.[9] Monitor for potential byproduct formation at higher temperatures. |
| Presence of Water in Reagents | Use anhydrous grade alcohol and ensure the (R)-malic acid is dry. The presence of water from the start will inhibit the reaction.[1][8] |
| Insufficient Reaction Time | Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).[8] Some reactions may require several hours to reach equilibrium.[1] |
Problem 2: Reaction Stalls or Reaches Low Equilibrium Yield
| Potential Cause | Troubleshooting Step |
| Water Accumulation | Implement an effective water removal strategy. A Dean-Stark trap is highly recommended for driving the reaction to completion.[8][9] |
| Suboptimal Molar Ratio | Increase the molar excess of the alcohol. Using the alcohol as the solvent is a common strategy to shift the equilibrium towards the product side.[8][11] A molar ratio of acid to alcohol of 1:10 has been used effectively.[1] |
| Poor Mixing | Ensure vigorous and consistent stirring (e.g., 1000 rpm) to prevent concentration gradients and ensure proper interaction between reactants and the catalyst.[1] |
Below is a logical workflow to troubleshoot low yield issues in your esterification experiment.
Data Presentation: Catalyst Performance
The selection of a catalyst is critical for both the conversion of malic acid and the purity of the resulting ester. The table below summarizes the performance of various catalysts in the esterification of malic acid with n-butanol.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate (B86768) Yield (%) | Purity of Dibutyl Malate (%) | Reference |
| Sulfuric Acid | 98.9 | 71 | 71.8 | [4] |
| p-Toluenesulfonic Acid | 95.7 | 56 | 58.5 | [4] |
| Orthophosphoric Acid | 87.5 | 68 | 77.7 | [4] |
| Amberlyst 36 Dry | 96.8 | 70 | 72.3 | [4] |
| Amberlyst 36 Wet | 90.1 | - | - | [4] |
| KU-2 FPP | 86.0 | 86 | 98.0 | [4] |
| KIF-T | 85.0 | - | - | [4] |
Note: Data is derived from the esterification of DL-malic acid and serves as a strong reference for (R)-malic acid.[4]
Experimental Protocols
Protocol 1: Esterification of (R)-Malic Acid using a Heterogeneous Catalyst (Amberlyst 36 Dry)
This protocol describes a general procedure for the synthesis of dibutyl malate using a solid acid catalyst and azeotropic water removal.[4]
Materials:
-
(R)-malic acid
-
Anhydrous alcohol (e.g., n-butanol, >99.8% purity)[4]
-
Azeotroping agent (e.g., benzene (B151609) or toluene)[4]
-
Heterogeneous catalyst (e.g., Amberlyst 36 Dry, 1 wt%)[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[4]
-
Charging Reactants: To the flask, add (R)-malic acid (10 g, 0.07 mol), a four-fold molar excess of n-butanol (22 mL), 40 mL of benzene, and 1 wt% of Amberlyst 36 Dry catalyst.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene.[4]
-
Completion: Continue the reaction until no more water is collected in the trap. The reaction progress can be monitored by analyzing samples of the reaction mass via gas-liquid chromatography.[4]
-
Cooling and Catalyst Removal: Once the reaction is complete, cool the flask to room temperature. Remove the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Purification: The filtrate contains the desired ester, excess alcohol, and solvent. The product can be purified by removing the solvent and excess alcohol via distillation, followed by vacuum distillation of the crude ester.
Simplified Reaction Pathway
The diagram below illustrates the main esterification reaction and the competing dehydration side reaction that leads to byproduct formation.
References
- 1. isites.info [isites.info]
- 2. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. mdpi.com [mdpi.com]
- 4. finechem-mirea.ru [finechem-mirea.ru]
- 5. journals.pan.pl [journals.pan.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. community.wvu.edu [community.wvu.edu]
Technical Support Center: Purification of (R)-2-Hydroxysuccinic Acid Methyl Ester
Welcome to the technical support center for the purification of (R)-2-Hydroxysuccinic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this chiral molecule from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
The most common synthesis route for this compound is the Fischer esterification of (R)-2-Hydroxysuccinic acid (L-malic acid) with methanol, typically using an acid catalyst like sulfuric acid. The primary byproducts of this reaction include:
-
Unreacted (R)-2-Hydroxysuccinic acid: Due to the equilibrium nature of the Fischer esterification, some starting acid will likely remain.
-
Excess Methanol: Methanol is often used in excess to drive the reaction towards the product side.
-
Water: A byproduct of the esterification reaction.
-
Dimethyl (R)-(+)-malate: The diester formed by the esterification of both carboxylic acid groups of the malic acid.
-
Sulfuric Acid (or other acid catalyst): Needs to be neutralized and removed during workup.
Q2: What is the general workflow for purifying this compound?
A typical purification workflow involves several steps to remove the various byproducts. The specific sequence and combination of methods will depend on the scale of the reaction and the desired final purity.
Technical Support Center: Optimizing Enantioselective Synthesis
Welcome to the Technical Support Center for Optimizing Reaction Conditions for Enantioselective Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions to help you navigate and refine your experimental processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during enantioselective synthesis, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can originate from several factors related to the catalyst, reaction conditions, or the substrate itself.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Cause: The chiral catalyst or ligand may have degraded, be impure, or may not have been properly activated.
-
Solution:
-
Verify Purity: Use a freshly purchased or purified catalyst and ligand. Purity can be confirmed using techniques like NMR spectroscopy.[1]
-
Proper Handling: Ensure that air- and moisture-sensitive catalysts and ligands are handled under an inert atmosphere (e.g., in a glovebox).[1]
-
Activation Protocol: Double-check and correctly perform any necessary pre-activation steps for the catalyst.[1]
-
-
-
Reaction Conditions:
-
Cause: The temperature, solvent, and concentration can all significantly impact the stereochemical outcome of the reaction.[1]
-
Solution:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[1][2] However, some reactions exhibit an unusual temperature dependence where higher temperatures can yield better results.[3][4] It is advisable to screen a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature).
-
Solvent Screening: The solvent plays a critical role by influencing the catalyst's conformation and the stability of the transition states.[1][5][6] A screening of various solvents with different polarities (e.g., Toluene (B28343), THF, CH₂Cl₂, Methanol) is recommended.[1] In some instances, a change in solvent can even lead to a reversal of the major enantiomer formed.[7]
-
Concentration Optimization: Higher concentrations may favor undesired background reactions that are not enantioselective. Experimenting with different concentrations can help find an optimal balance.[1]
-
-
-
Substrate Issues:
-
Cause: Impurities within the starting material can interfere with the catalyst's function. Additionally, the substrate's structure might not be optimal for the chosen catalytic system.[1][8]
-
Solution:
-
Purify Substrate: Ensure the starting material is of the highest possible purity.[1] Impurities can sometimes act as catalyst poisons or compete with the substrate.[8]
-
Substrate Scope: Be aware that many enantioselective catalysts have a limited substrate scope.[1][9] If optimization attempts fail, it may be necessary to explore a different catalyst system or ligand that is better suited for your specific substrate.[1]
-
-
Issue 2: Poor Reaction Yield or Conversion
Question: My reaction shows high enantioselectivity, but the yield of the product is very low. How can I improve the conversion rate?
Answer: Achieving a low yield despite good enantioselectivity suggests that the catalytic cycle is functioning correctly from a stereochemical perspective but is inefficient overall. This inefficiency could be due to catalyst deactivation, suboptimal reaction parameters, or competing side reactions.[1]
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation:
-
Cause: The catalyst may be losing its activity over the course of the reaction.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes improve the yield, although this may not always enhance enantioselectivity.[10]
-
Investigate Additives: Certain additives can help prevent catalyst deactivation. For instance, re-oxidants can be employed to regenerate the active catalytic species in oxidation reactions.[1]
-
-
-
Suboptimal Reaction Parameters:
-
Cause: The reaction conditions may not be conducive to efficient turnover.
-
Solution:
-
Temperature Adjustment: While lower temperatures often favor enantioselectivity, they can also slow down the reaction rate. A careful, incremental increase in temperature might be necessary to improve conversion, but this should be monitored closely for any negative impact on the ee.[11]
-
Reaction Time: Monitor the reaction's progress using methods like TLC or GC-MS to ensure it has reached completion. Extending the reaction time may be necessary, but be mindful of potential side product formation with prolonged times.[11]
-
-
-
Reversibility of the Reaction:
-
Cause: Some reactions, like the Henry reaction, are reversible, which can limit the final yield.[12]
-
Solution: Adjusting reaction conditions to favor the product side of the equilibrium is necessary. This can involve the removal of a byproduct or the use of specific catalysts and conditions that minimize the reverse reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I properly validate my analytical method for determining enantiomeric excess?
A1: Before optimizing the reaction, it is crucial to confirm that your analytical method can accurately measure the ee. An unoptimized separation method could mistakenly indicate low enantioselectivity.[8]
-
Action: Prepare a true racemic sample of your product.
-
Test: Analyze this racemic sample using your chiral chromatography method (e.g., HPLC, GC, or SFC).
-
Expected Result: You should observe two well-separated peaks of equal area, representing a 50:50 ratio.
-
Troubleshooting: If the peaks are not baseline-separated, your analytical method requires further optimization before you can reliably measure the ee of your reaction products.[8]
Q2: Could the choice of solvent switch the major enantiomer produced?
A2: Yes, this phenomenon, known as solvent-induced enantiodivergence, has been observed. For example, in a gold-catalyzed hydroamination, using methanol (B129727) as the solvent yielded the R enantiomer, while using toluene produced the S enantiomer.[7] This is attributed to the solvent's ability to influence the formation of different catalytic species in the reaction mixture.[7]
Q3: Is it always better to run enantioselective reactions at lower temperatures?
A3: Generally, lower temperatures are favored as they can increase the energy difference between the transition states leading to the two enantiomers, thus improving enantioselectivity.[1][2] However, this is not a universal rule. Some catalytic systems show an "abnormal" temperature effect, where higher enantioselectivity is achieved at elevated temperatures.[4] Therefore, temperature should be treated as a parameter to be screened and optimized for each specific reaction.[1]
Q4: How does catalyst loading affect both yield and enantioselectivity?
A4: The effect of catalyst loading can be complex. In some cases, decreasing the catalyst loading can lead to a drop in both yield and enantioselectivity.[10] Conversely, a slight increase in catalyst loading might marginally improve both, but a further increase may not enhance enantioselectivity and could even decrease chemoselectivity.[10] It is a parameter that needs to be carefully optimized for each specific transformation.
Data Presentation: The Impact of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from various studies to illustrate the influence of key reaction parameters on enantiomeric excess.
Table 1: Effect of Temperature on Enantioselectivity
| Reaction Type | Catalyst System | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Autocatalysis | Pyrimidyl alkanol with diisopropyl zinc | 0 | High ee of (S)-alkanol | [3] |
| Asymmetric Autocatalysis | Pyrimidyl alkanol with diisopropyl zinc | -44 | Observed opposite enantioselectivity | [3] |
| Lipase-Catalyzed Kinetic Resolution | Burkholderia cepacia lipase | 35 | - | [13] |
| Lipase-Catalyzed Kinetic Resolution | Burkholderia cepacia lipase | 55 | No significant effect on enantioselectivity | [13] |
| Oxazaborolidine-Catalyzed Reduction | (S)-α,α-diphenylprolinol derivative | 20 to 30 | Highest enantioselectivities | [14] |
Table 2: Effect of Solvent on Enantioselectivity
| Reaction Type | Catalyst System | Solvent | Enantiomeric Excess (ee%) | Major Enantiomer | Reference |
| Gold-Catalyzed Hydroamination | Gold(I) salt with phosphine (B1218219) ligands | Methanol | up to 58% | R | [7] |
| Gold-Catalyzed Hydroamination | Gold(I) salt with phosphine ligands | Toluene | up to 68% | S | [7] |
| Dirhodium-Catalyzed Cyclopropanation | Rh₂(S-NTTL)₄ | Dichloromethane (DCM) | Varies | - | [15] |
| Dirhodium-Catalyzed Cyclopropanation | Rh₂(S-NTTL)₄ | Hexafluoroisopropanol (HFIP) | >73% (for most substrates) | - | [15] |
Table 3: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Metal to Ligand Ratio | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 2.0 | 1:1.25 | 53 | 53 | [10] |
| 2.5 | 1:1.25 | - | - | [10] |
| 3.0 | 1:1.25 | - | 65 | [10] |
| >3.0 | 1:1.25 | Increased conversion, decreased chemoselectivity | No improvement | [10] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Enantioselective Reaction
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 5 mol%) and ligand (if applicable) to a series of oven-dried reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 1.0 mL of Toluene, THF, CH₂Cl₂, Dioxane, CH₃CN, etc.) to be screened.
-
Reagent Addition: Add the starting substrate (1.0 eq) to each vial, followed by the reagent.
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature) and monitor their progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction appropriately. Extract the product with a suitable organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Purify the crude product from each reaction vial, typically by column chromatography. Determine the enantiomeric excess of each purified product using chiral HPLC or GC.
Protocol 2: General Procedure for Temperature Optimization
-
Setup: In a glovebox or under an inert atmosphere, prepare identical reaction mixtures in separate vials, each containing the catalyst, ligand (if applicable), solvent, and substrate in the optimized concentrations from previous experiments.
-
Temperature Control: Place each reaction vial in a cooling bath set to a specific temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Initiation: Add the final reagent to each vial to initiate the reaction simultaneously.
-
Monitoring: Stir the reactions for a predetermined time or until completion, as monitored by an appropriate analytical technique (TLC, LC-MS, etc.).
-
Work-up and Analysis: Follow the standard work-up and purification procedure as outlined in Protocol 1. Analyze the ee of the product from each temperature condition to identify the optimal temperature for enantioselectivity.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of (R)-2-Hydroxysuccinic Acid Methyl Ester Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (R)-2-Hydroxysuccinic acid methyl ester production. This valuable chiral intermediate is utilized in the synthesis of various pharmaceutical compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound can be approached through two main routes:
-
Chemical Synthesis: This typically involves the asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-oxosuccinate, using a chiral catalyst. Another common chemical method is the esterification of (R)-2-Hydroxysuccinic acid (malic acid) with methanol (B129727), often using an acid catalyst.
-
Biocatalytic Synthesis: This method utilizes enzymes, such as lipases or esterases, for the enantioselective synthesis. This can involve the kinetic resolution of a racemic mixture of 2-hydroxysuccinic acid methyl ester or the direct asymmetric synthesis from a prochiral substrate. Biocatalysis is often preferred for its high stereoselectivity and milder reaction conditions.[4][5][6]
Q2: What are the most significant challenges when scaling up the production of this compound?
A2: Key challenges during scale-up include:
-
Maintaining High Enantioselectivity: Ensuring the desired stereoisomer is produced with high purity (>99% ee) can be difficult at larger scales.
-
Reaction Kinetics and Heat Management: Exothermic reactions can be challenging to control in large reactors, potentially leading to side reactions and decreased yield.
-
Catalyst Stability and Recovery: Both chemical and biological catalysts can deactivate over time. Efficient recovery and recycling are crucial for process economics.
-
Downstream Purification: Separating the final product from unreacted starting materials, byproducts, and the catalyst can be complex and costly, significantly impacting the overall process efficiency.[7][8]
-
Solvent Handling and Recovery: Large volumes of solvents are often used, and their recovery and recycling are important for both economic and environmental reasons.
Q3: How can I monitor the progress and purity of the reaction during production?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral column is the most common and effective method for monitoring both the reaction progress and the enantiomeric excess (ee) of the product. Other analytical techniques like Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment.[9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Chemical Synthesis) | Increase reaction time. Increase catalyst loading. If using Fischer esterification, use a large excess of methanol and remove water as it forms (e.g., using a Dean-Stark apparatus). |
| Enzyme Deactivation (Biocatalytic Synthesis) | Optimize reaction temperature and pH to maintain enzyme stability. Immobilize the enzyme to improve its robustness and allow for easier recovery and reuse. Investigate potential inhibitors in the reaction mixture. |
| Side Reactions | Optimize reaction conditions (temperature, pressure, reactant concentrations) to minimize the formation of byproducts. In chemical synthesis, consider using milder catalysts or reaction conditions. |
| Product Degradation | Analyze the stability of the product under the reaction and workup conditions. If necessary, modify the purification process to minimize exposure to harsh conditions. |
Problem 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Inefficient Chiral Catalyst (Chemical Synthesis) | Screen different chiral ligands or catalysts to find one with higher selectivity for the desired enantiomer. Optimize catalyst loading and reaction conditions (temperature, solvent) to enhance enantioselectivity. |
| Low Enzyme Enantioselectivity (Biocatalytic Synthesis) | Screen different enzymes (e.g., various lipases) to find one with higher enantioselectivity for the substrate. Optimize reaction conditions (pH, temperature, solvent) which can significantly influence enzyme selectivity. |
| Racemization of Product | Investigate if the product is prone to racemization under the reaction or purification conditions. If so, modify the process to use milder conditions or shorter processing times. |
| Inaccurate Analytical Method | Validate the chiral HPLC or GC method to ensure accurate determination of the enantiomeric excess. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Closely Related Impurities | Optimize the reaction to minimize byproduct formation. Develop a more selective purification method, such as multi-column chromatography or crystallization with a specific solvent system. |
| Catalyst Removal | For homogeneous catalysts, explore methods like extraction or precipitation to remove the catalyst. For heterogeneous or immobilized catalysts, ensure efficient filtration or separation after the reaction. |
| Emulsion Formation During Extraction | Adjust the pH of the aqueous phase. Use a different solvent system for extraction. Employ centrifugation to break the emulsion. |
| Product Crystallization Issues | Screen various solvents and solvent mixtures to find optimal crystallization conditions. Use seeding to induce crystallization. Control the cooling rate during crystallization to obtain crystals of desired size and purity. |
Experimental Protocols (Illustrative Examples)
The following are generalized protocols based on common laboratory procedures for reactions of this type. These should be optimized for specific equipment and scale.
Protocol 1: Biocatalytic Kinetic Resolution of Racemic 2-Hydroxysuccinic Acid Methyl Ester
This protocol is an illustrative example of a lipase-catalyzed kinetic resolution.
Materials:
-
Racemic 2-Hydroxysuccinic acid methyl ester
-
Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Acylating agent (e.g., vinyl acetate)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve the racemic 2-Hydroxysuccinic acid methyl ester in the chosen organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Initiation: Add the acylating agent to start the reaction.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the unreacted (R)-ester and the conversion.
-
Reaction Termination: Once the desired conversion (typically around 50%) and high enantiomeric excess of the (R)-ester are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Purification: The unreacted this compound can be separated from the acylated (S)-enantiomer by distillation or column chromatography.
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Substrate Concentration | 1 M |
| Enzyme Loading | 10% (w/w) |
| Acylating Agent | 0.6 equivalents |
| Temperature | 40°C |
| Reaction Time | 24 hours |
| Conversion | 48% |
| Yield of (R)-ester | 45% |
| Enantiomeric Excess of (R)-ester | >99% |
Visualizations
Experimental Workflow for Biocatalytic Resolution
Caption: Workflow for the biocatalytic kinetic resolution of racemic 2-hydroxysuccinic acid methyl ester.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. Cas 83540-94-7,this compound | lookchem [lookchem.com]
- 2. theasengineers.com [theasengineers.com]
- 3. Cas 140235-34-3,2-HYDROXYSUCCINIC ACID METHYL ESTER | lookchem [lookchem.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. niir.org [niir.org]
- 8. mlunias.com [mlunias.com]
- 9. Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee) Tertiary Alkyl-containing 1-Alkanols via ZACA–Pd- or Cu-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esterification Reactions by Water Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance esterification reaction yields by effectively removing water.
Frequently Asked questions (FAQs)
Q1: Why is it crucial to remove water from an esterification reaction?
A1: Esterification is a reversible reaction where a carboxylic acid and an alcohol combine to form an ester and water.[1] The presence of water, as a product, can shift the chemical equilibrium back towards the reactants (the carboxylic acid and alcohol) through hydrolysis, thereby limiting the final yield of the desired ester.[2] By continuously removing water as it forms, the equilibrium is driven towards the product side, in accordance with Le Châtelier's principle, resulting in a higher conversion of reactants to the ester.[1][3]
Q2: What are the most common laboratory techniques for removing water during esterification?
A2: The three most prevalent methods for water removal in a laboratory setting are:
-
Azeotropic Distillation: This technique employs a water-immiscible solvent, such as toluene (B28343) or benzene, which forms a low-boiling azeotrope with water.[1][4] The azeotrope is distilled off, and upon condensation, the water separates from the solvent, allowing for its physical removal, typically with a Dean-Stark apparatus.[1][5]
-
Use of Desiccants: A drying agent is introduced into the reaction mixture to chemically bind with the water produced.[4] Commonly used desiccants include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate (B86663) or calcium sulfate, and concentrated sulfuric acid, which can also function as the reaction catalyst.[1]
-
Reactive Distillation: This process integrates the chemical reaction and distillation in a single apparatus.[1] As the esterification proceeds within a distillation column, water, being a volatile product, is continuously removed from the reactive zone, thus pushing the reaction towards completion.[1]
Q3: How do I select the most appropriate water removal technique for my specific esterification reaction?
A3: The selection of an appropriate water removal method depends on several factors, including the boiling points of the reactants and products, the scale of the reaction, the desired purity of the ester, and the available equipment. The following decision tree can serve as a guide:
Troubleshooting Guides
Method 1: Azeotropic Distillation with Dean-Stark Apparatus
Problem: No water is collecting in the Dean-Stark trap.
-
Possible Cause 1: The reaction temperature is too low. The azeotrope of the solvent and water has a specific boiling point that must be reached for distillation to occur.[6]
-
Possible Cause 2: Leaks in the glassware setup. Leaks will prevent the vapor from reaching the condenser and being collected in the trap.[6]
-
Solution: Inspect all ground glass joints and connections to ensure a proper seal. Use appropriate grease if necessary.[6]
-
Problem: The collected liquid in the trap is cloudy or forms a single phase.
-
Possible Cause 1: The chosen solvent is partially miscible with water.
-
Solution: Select a solvent with very low water miscibility, such as toluene or benzene.[6]
-
-
Possible Cause 2: Inefficient condensation. If the vapor is not adequately cooled, it may not fully condense and separate.[6]
-
Solution: Check that the condenser is functioning correctly and that the flow of coolant is sufficient.
-
Method 2: Use of Desiccants (e.g., Molecular Sieves)
Problem: The reaction is incomplete despite using a drying agent.
-
Possible Cause 1: Insufficient amount of drying agent. The drying agent has a limited capacity to absorb water.[6]
-
Solution: Add more of the drying agent. The required amount will depend on the scale of the reaction and the specific desiccant used.[6]
-
-
Possible Cause 2: The drying agent is not compatible with the reaction conditions. Some desiccants can react with the reactants or the catalyst.[6] For instance, molecular sieves can be destroyed by strong acids.[7][8]
-
Solution: Ensure the chosen drying agent is inert under the reaction conditions. For acidic reactions where molecular sieves are desired, they can be used in a Soxhlet extractor to prevent direct contact with the acidic reaction mixture.[7]
-
-
Possible Cause 3: Inefficient mixing.
-
Solution: Ensure adequate stirring of the reaction mixture, especially when using solid desiccants, to facilitate proper contact with the reagents.[1]
-
Quantitative Data on Yield Improvement
The removal of water can significantly increase the yield of an esterification reaction. The following table illustrates the impact of using a large excess of ethanol, which also serves to shift the equilibrium, on the esterification of acetic acid.
| Molar Ratio (Ethanol:Acetic Acid) | Ester Yield at Equilibrium |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
| Data sourced from a study mentioned in Master Organic Chemistry.[2] |
The following table provides a comparison of common drying agents used in esterification reactions.
| Drying Agent | Mechanism of Action | Considerations |
| Molecular Sieves | Adsorption | Inert, but require activation before use.[1] |
| Anhydrous CaCl₂ | Forms Hydrates | Can form complexes with alcohols. |
| Anhydrous MgSO₄/Na₂SO₄ | Forms Hydrates | Generally compatible with many reaction conditions. |
| Concentrated H₂SO₄ | Chemical Reaction | Also acts as a catalyst; can cause side reactions. |
Experimental Protocols
Protocol 1: Esterification using a Dean-Stark Apparatus
Objective: To synthesize an ester while continuously removing water via azeotropic distillation.
Materials:
-
Carboxylic acid
-
Alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[1]
-
Azeotroping solvent (e.g., toluene)[1]
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, and stir bar.[1]
Procedure:
-
Set up the apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.[1]
-
To the round-bottom flask, add the carboxylic acid, the alcohol, and the azeotroping solvent.[1]
-
Add a catalytic amount of the acid catalyst and a magnetic stir bar to the flask.[1]
-
Fill the Dean-Stark trap with the azeotroping solvent.[1]
-
Begin heating the mixture to reflux with vigorous stirring. The vapor, an azeotrope of the solvent and water, will rise into the condenser.[1]
-
Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is being formed.[1]
-
Cool the reaction mixture to room temperature. The ester can then be isolated and purified through standard techniques such as extraction and distillation.[1]
Protocol 2: Esterification using Molecular Sieves
Objective: To synthesize an ester by removing the water byproduct with molecular sieves.
Materials:
-
Carboxylic acid
-
Alcohol
-
Acid catalyst (e.g., sulfuric acid)[1]
-
3Å or 4Å Molecular sieves (activated)[1]
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar.
-
(Optional) Soxhlet extractor[1]
Procedure:
-
Activate the molecular sieves by heating them in a furnace at a high temperature (e.g., 300-350 °C) under vacuum for several hours. Allow them to cool in a desiccator.[1]
-
Direct Addition Method:
-
Soxhlet Extractor Method (for acid-sensitive sieves):
-
In a round-bottom flask, combine the carboxylic acid, alcohol, and acid catalyst with a magnetic stir bar.[1]
-
Assemble the apparatus with the flask at the bottom, the Soxhlet extractor containing the activated molecular sieves in the middle, and a reflux condenser on top.[1]
-
Heat the reaction mixture to reflux. The solvent vapors will condense over the molecular sieves, which will trap the water, and the dried solvent will return to the reaction flask.[7]
-
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Once the reaction is complete, cool the mixture and filter to remove the molecular sieves. The ester can then be purified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
troubleshooting separation issues in Fischer esterification
Technical Support Center: Fischer Esterification
Welcome to our technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common separation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a clear separation between the organic and aqueous layers after the reaction workup?
A1: Poor layer separation is a common issue in Fischer esterification and can be attributed to several factors:
-
Presence of unreacted starting materials: Both the unreacted carboxylic acid and alcohol can act as surfactants, leading to the formation of an emulsion. Carboxylic acids with long alkyl chains are particularly prone to this.
-
Insufficient washing: Inadequate removal of the acid catalyst (e.g., sulfuric acid) and unreacted carboxylic acid can prevent clear layer separation.
-
Vigorous shaking: Shaking the separatory funnel too vigorously can create a stable emulsion that is difficult to break. Gentle inversions are recommended.[1]
-
High concentration of reactants: If the reaction mixture is too concentrated, the solubility of the organic components in the aqueous layer may increase, blurring the interface.
Q2: How can I remove unreacted carboxylic acid from my ester product?
A2: The most common and effective method is an acid-base extraction using a weak base.[2]
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] This converts the carboxylic acid into its water-soluble carboxylate salt, which is then extracted into the aqueous layer.[2][3]
-
Caution: This reaction produces carbon dioxide gas, which can cause a pressure buildup in the separatory funnel. It is crucial to vent the funnel frequently and gently swirl the mixture initially.[1][3]
Q3: What is the best way to remove the excess alcohol used in the reaction?
A3: The method for removing excess alcohol depends on its physical properties:
-
Water-soluble alcohols (e.g., ethanol, methanol): These can be removed by washing the organic layer with water or a brine solution (saturated aqueous NaCl). The alcohol will partition into the aqueous layer.
-
Less water-soluble or high-boiling point alcohols: If the alcohol has a significantly different boiling point from the ester, fractional distillation is an effective purification method.[4][5][6] It is often easier to remove excess carboxylic acid with a base wash than to remove an alcohol with a similar boiling point to the ester.[7]
Q4: I have formed a stable emulsion during the workup. How can I break it?
A4: Breaking an emulsion can be achieved through several techniques:
-
Patience: Allowing the mixture to stand undisturbed for a period can sometimes lead to separation.[8]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to "salt out" the organic components and break the emulsion.[9]
-
Gentle Stirring: Gently swirling or stirring the mixture with a glass rod can help the droplets coalesce.
-
Centrifugation: For small-scale reactions, centrifuging the mixture is a very effective method for separating the layers.[8]
-
Filtration: Passing the emulsion through a pad of Celite or glass wool can sometimes help to break it.
-
Temperature Change: Gently warming or cooling the separatory funnel can alter the solubility and viscosity, potentially leading to separation.[8]
Troubleshooting Guides
Guide 1: Incomplete Reaction or Low Yield
If you are experiencing a low yield of your desired ester, consider the following troubleshooting steps. The Fischer esterification is a reversible reaction, so driving the equilibrium towards the product side is key.[10][11]
| Potential Cause | Recommended Solution |
| Equilibrium not shifted towards products | - Use a large excess of one reactant (usually the less expensive one, often the alcohol).[12][13]- Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[10][14] |
| Insufficient reaction time or temperature | - Ensure the reaction is refluxed for an adequate amount of time (typically 1-10 hours).[14]- Maintain the appropriate reaction temperature, which is dependent on the specific alcohol and carboxylic acid used.[5] |
| Catalyst issues | - Ensure a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in the correct amount.[14] |
| Product loss during workup | - Avoid overly vigorous extractions to prevent emulsion formation.[1]- Ensure all equipment is properly rinsed to recover all of the product. |
Guide 2: Product Purity Issues After Separation
After initial separation, your ester may still contain impurities. The following guide will help you address common purity problems.
| Impurity | Identification | Removal Method |
| Unreacted Carboxylic Acid | - Can be detected by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹) or by a basic wash that results in effervescence. | - Wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate.[3][4] |
| Excess Alcohol | - Can be detected by IR spectroscopy (O-H stretch) or NMR spectroscopy. | - For low boiling point alcohols, wash with water or brine.- For high boiling point alcohols, use fractional distillation.[6] |
| Acid Catalyst | - The aqueous layer will be strongly acidic. | - Neutralize with a base wash (e.g., sodium bicarbonate).[4] |
| Water | - The organic layer may appear cloudy. | - Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[15] |
Data Presentation
Table 1: Boiling Points of Common Reactants and Products
This table provides the boiling points of common carboxylic acids, alcohols, and their corresponding esters to aid in planning for purification by distillation.
| Carboxylic Acid | Boiling Point (°C) | Alcohol | Boiling Point (°C) | Ester | Boiling Point (°C) |
| Acetic Acid | 118 | Ethanol | 78 | Ethyl Acetate | 77 |
| Propanoic Acid | 141 | 1-Propanol | 97 | Propyl Propanoate | 122 |
| Butanoic Acid | 164 | 1-Butanol | 118 | Butyl Butanoate | 166 |
| Benzoic Acid | 249 | Methanol | 65 | Methyl Benzoate | 199 |
| Salicylic Acid | 211 | Methanol | 65 | Methyl Salicylate | 222 |
Experimental Protocols
Protocol 1: General Fischer Esterification
-
Combine the carboxylic acid, an excess of the alcohol (typically 3-5 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, ~5% of the carboxylic acid moles) in a round-bottom flask.
-
Add boiling chips and equip the flask with a reflux condenser.[5]
-
Heat the mixture to reflux and maintain the reflux for 1-4 hours.[16] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
Protocol 2: Workup and Acid-Base Extraction
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add deionized water to the separatory funnel and gently mix. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. Gently swirl the funnel, venting frequently to release the pressure from the CO₂ gas produced.[1][3]
-
Allow the layers to separate and drain the aqueous layer. Repeat this wash until no more gas evolves.
-
Wash the organic layer with a brine solution to help remove any remaining water and break any emulsions.[15]
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic layer to remove the drying agent.
-
The crude ester can then be purified further, typically by distillation.[4][5]
Visualizations
Caption: A typical workflow for a Fischer esterification experiment.
Caption: A decision tree for troubleshooting separation issues.
Caption: The process of acid-base extraction for purification.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. byjus.com [byjus.com]
- 11. quora.com [quora.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
preventing racemization during the synthesis of chiral esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of chiral esters. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during chiral ester synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In the context of chiral ester synthesis, the chiral center, often the carbon atom bearing the hydroxyl or carboxylic acid group, is susceptible to changes in its spatial configuration.[1] This is a significant issue, particularly in pharmaceutical development, as the biological activity of a molecule is often specific to a single enantiomer.[1]
Q2: What are the primary factors that induce racemization?
A2: Several factors can contribute to racemization during the synthesis of chiral esters:
-
pH: Both acidic and basic conditions can catalyze racemization. Acids can promote enolization, while bases can directly deprotonate the α-carbon, leading to a planar intermediate that can be protonated from either side.[1]
-
Temperature: Higher reaction temperatures increase the rate of racemization by providing the necessary energy to overcome the activation barrier for proton abstraction.[1][2]
-
Reaction Time: Longer reaction times increase the exposure of the chiral center to conditions that may cause racemization.[1]
-
Solvents: Polar, protic solvents can facilitate proton transfer, thereby contributing to racemization.[1]
-
Reagents: Strongly basic reagents or those that generate basic byproducts can promote racemization.[1]
Q3: Which common esterification methods are prone to causing racemization?
A3: Traditional methods like the Fischer esterification, which involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, can lead to racemization due to the harsh acidic conditions and elevated temperatures.[1] Similarly, methods that proceed through an acyl chloride intermediate under basic conditions can also cause racemization.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of chiral esters and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) in the Final Product | Racemization occurring during the reaction. | Identify the problematic step by analyzing the enantiomeric excess of intermediates. For the identified step, consider using milder reaction conditions such as lower temperatures and weaker acids or bases.[3] |
| Racemization during purification. | If using column chromatography, neutralize the silica (B1680970) gel with an amine like triethylamine (B128534) before use. Alternatively, explore other purification techniques like crystallization or distillation.[3] | |
| Significant Racemization with Carbodiimide Coupling Agents (e.g., DCC, DIC) | Slow reaction allowing for side reactions, such as the formation of N-acylurea.[4] | Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction and suppress side reactions.[4][5] Perform the reaction at a lower temperature (0 °C to room temperature).[4] |
| Absence of a racemization suppressant. | In peptide couplings, which are analogous to some esterifications, the addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is crucial to form a more stable active ester that is less prone to racemization.[6] | |
| Racemization when using a base to deprotonate the carboxylic acid. | The base is also abstracting the α-proton, leading to enolate formation.[1] | Use a non-nucleophilic, sterically hindered base in a non-polar, aprotic solvent at low temperatures.[1] Alternatively, utilize a coupling agent that does not necessitate a strong base.[1] |
| Inconsistent enantiomeric excess values between batches. | Variations in reaction parameters such as time, temperature, or reagent purity.[1] | Strictly control all reaction parameters. Ensure the use of high-purity reagents and solvents.[7] |
Key Experimental Protocols to Prevent Racemization
Below are detailed protocols for common esterification methods known to minimize racemization.
Steglich Esterification
This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions.[1][5]
Procedure:
-
Dissolve the chiral carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add DMAP (0.1 eq) to the solution.[1]
-
Add DCC or DIC (1.2 eq) to the cooled solution.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).[8]
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Yamaguchi Esterification
This method is particularly useful for the synthesis of highly functionalized esters and macrolactones under mild conditions.[9][10] It involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[10][11]
Procedure:
-
To a solution of the carboxylic acid in an appropriate solvent (e.g., toluene), add 2,4,6-trichlorobenzoyl chloride and triethylamine (Et₃N).[9][12]
-
Stir the mixture to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol and a stoichiometric amount of DMAP in the same solvent.[10][11]
-
Add the alcohol/DMAP solution to the mixed anhydride solution.[9]
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction by washing with aqueous solutions to remove byproducts.
-
Purify the ester by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the chiral center of the alcohol, making it a highly stereospecific method.[4]
Procedure:
-
Dissolve the chiral alcohol (1.0 eq), carboxylic acid (1.5 eq), and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the reaction mixture.[8]
-
Stir the reaction at room temperature for several hours, monitoring by TLC.[8]
-
Upon completion, remove the solvent under reduced pressure.[8]
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine (B178648) byproduct.[8]
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanisms and logical workflows discussed in this guide.
Caption: Mechanism of the Steglich Esterification.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Esterification of Malic Acid
Welcome to the technical support center for the efficient esterification of malic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Catalyst Performance in Malic Acid Esterification with n-Butanol
The selection of an appropriate catalyst is critical for maximizing the yield and purity of malic acid esters. Below is a summary of the performance of various catalysts in the esterification of malic acid with n-butanol.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate (B86768) Yield (%) | Purity of Dibutyl Malate (%) | Byproducts |
| Homogeneous Catalysts | ||||
| Sulfuric Acid | 98 | 71 | 72 | Esters of fumaric and maleic acids |
| p-Toluenesulfonic Acid | 93 | 56 | 60 | Esters of fumaric and maleic acids |
| Orthophosphoric Acid | 82 | 68 | 83 | Esters of fumaric and maleic acids |
| Heterogeneous Catalysts | ||||
| Amberlyst 36 Dry | 92 | 70 | 76 | Esters of fumaric and maleic acids |
| Amberlyst 36 Wet | - | - | - | Reaction mass tarred |
| KU-2-FPP | 80 | 86 | - | Esters of fumaric and maleic acids |
| KIF-T | - | - | - | Reaction mass tarred |
Table compiled from data in Kuzmina et al., 2020.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common catalysts used for malic acid esterification?
A range of catalysts can be employed for the esterification of malic acid, broadly categorized as homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid.[1][5] While highly effective in achieving high conversion rates, they can be corrosive and require neutralization and removal steps, complicating product purification.[6][7]
-
Heterogeneous Catalysts: These are solid acid catalysts that are easily separable from the reaction mixture, allowing for simpler workup and potential for catalyst recycling.[8][9][10] Commonly used heterogeneous catalysts include:
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B, offer an environmentally friendly alternative, operating under mild reaction conditions.[14][15][16]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Malic Acid Ester
-
Possible Cause 1: Suboptimal Catalyst Selection. The choice of catalyst significantly impacts the reaction yield. For instance, in the esterification of malic acid with n-butanol, while sulfuric acid gives high conversion, the yield of the desired dibutyl malate can be compromised by byproduct formation.[1]
-
Possible Cause 2: Presence of Water. Esterification is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield.[6][17]
-
Solution: Employ a method for continuous water removal. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by adding molecular sieves to the reaction mixture.[17]
-
-
Possible Cause 3: Inadequate Reaction Temperature. The reaction temperature affects the rate of reaction.
Issue 2: Formation of Undesired Byproducts (e.g., esters of fumaric and maleic acid)
-
Possible Cause: Dehydration of Malic Acid. Malic acid can undergo dehydration to form fumaric acid and maleic acid, which are then esterified to their respective esters.[1][3] This side reaction is often catalyzed by strong acids.
-
Solution: The choice of catalyst can influence the extent of byproduct formation. Studies have shown that the formation of these byproducts occurs with various catalysts, but the amount can be more significant with strong acids like sulfuric acid.[1][3] Using a milder heterogeneous catalyst might reduce the extent of these side reactions.
-
Issue 3: Difficulty in Catalyst Separation and Product Purification
-
Possible Cause: Use of Homogeneous Catalysts. Homogeneous catalysts such as sulfuric acid dissolve in the reaction mixture, necessitating neutralization and extraction steps for their removal, which can be cumbersome and generate waste.[6][7]
Issue 4: Catalyst Deactivation and Reusability
-
Possible Cause: Leaching of Active Sites or Fouling. Over repeated uses, solid catalysts can lose their activity due to the leaching of active sulfonic groups or the adsorption of reactants/products on the catalyst surface.[12][19]
-
Solution: Select a robust catalyst. Sulfated zirconia has been reported to be a robust catalyst that does not leach sulfonic groups.[12] For ion-exchange resins, proper regeneration procedures can help restore activity. The reusability of the catalyst should be experimentally verified for the specific reaction conditions.
-
Experimental Protocols
General Protocol for Malic Acid Esterification with n-Butanol using a Heterogeneous Catalyst (e.g., Amberlyst 36 Dry)
This protocol is based on the methodology described by Kuzmina et al. (2020).[1]
-
Reactants and Catalyst Preparation:
-
Use racemic DL-malic acid (≥99.3% purity).
-
Use n-butyl alcohol (≥99.8% purity).
-
Use Amberlyst 36 Dry catalyst as received (water content ≤ 2%).[1]
-
An azeotroping agent like benzene (B151609) can be used to facilitate water removal.[1]
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to collect the water formed during the reaction.
-
-
Procedure:
-
Charge the flask with DL-malic acid, n-butyl alcohol (in a molar excess), and the azeotroping agent.
-
Add the Amberlyst 36 Dry catalyst to the mixture. The catalyst loading should be optimized, but a starting point could be a certain weight percentage relative to the malic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water-azeotrope mixture collected in the Dean-Stark trap.
-
Monitor the reaction progress by analyzing samples at regular intervals using gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC).
-
-
Workup and Analysis:
-
After the reaction is complete (as determined by the cessation of water formation or by chromatographic analysis), cool the reaction mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration.
-
Remove the excess alcohol and solvent under reduced pressure.
-
Analyze the crude product for yield and purity of dibutyl malate and the presence of byproducts (dibutyl fumarate (B1241708) and dibutyl maleate) using GLC and confirm the structure by mass spectrometry.[1][2][3][4]
-
Visualizations
Logical Workflow for Catalyst Selection
Caption: A decision workflow for selecting a suitable catalyst for malic acid esterification.
Experimental Workflow for Malic Acid Esterification
Caption: A typical experimental workflow for the synthesis of malic acid esters.
Signaling Pathway of Byproduct Formation
Caption: Reaction pathway illustrating the formation of byproduct esters via dehydration of malic acid.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 5. quora.com [quora.com]
- 6. isites.info [isites.info]
- 7. journals.pan.pl [journals.pan.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US6924129B2 - Enzyme-catalyzed esterification of pendant carboxylic acid groups - Google Patents [patents.google.com]
- 15. Eco-friendly synthesis of maleate ester: A comparison between solid acid and enzyme-catalyzed esterification | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. DSpace [dr.lib.iastate.edu]
- 19. mdpi.com [mdpi.com]
kinetic analysis of maleic acid esterification in methanol
Welcome to the Technical Support Center for the Kinetic Analysis of Maleic Acid Esterification in Methanol (B129727). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the esterification of maleic acid or its anhydride (B1165640) with methanol?
The esterification process occurs in two main steps. When starting with maleic anhydride, the first step is a rapid, non-catalytic ring-opening reaction with methanol to form monomethyl maleate (B1232345) (MMM).[1][2][3][4] The second, slower step is the esterification of the remaining carboxylic acid group on MMM with another molecule of methanol to produce dimethyl maleate (DMM) and water.[1][2][3] This second step is the rate-limiting step of the overall reaction and typically requires a catalyst.[1][2][3]
Q2: What are common catalysts used for this reaction?
Both homogeneous and heterogeneous catalysts are employed.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are common.[4][5] However, they can lead to corrosion and separation challenges.[1][6]
-
Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation and reusability.[1] Common examples include cation-exchange resins (e.g., Amberlyst-15, Indion-170), H-Y zeolite, and other acid-treated clays.[1][7][8]
Q3: Can the reaction proceed without an external catalyst?
Yes, to some extent. The initial reaction of maleic anhydride with methanol to form the monoester is very fast and does not require a catalyst.[9] Furthermore, maleic acid itself can act as a catalyst for the reaction, a phenomenon known as self-catalysis.[10] However, to achieve a reasonable reaction rate for the formation of the diester (DMM), an external acid catalyst is generally required.[9][11]
Q4: What are the primary factors influencing the reaction kinetics?
Several parameters significantly affect the rate of reaction:
-
Temperature: Higher temperatures increase the reaction rate.[2][5]
-
Catalyst Loading: Increasing the amount of catalyst generally increases the conversion rate by providing more active sites.[2][8]
-
Molar Ratio: A higher molar ratio of methanol to maleic acid can increase the conversion by shifting the equilibrium towards the products.[1][2]
-
Agitation Speed: In heterogeneous catalysis, sufficient stirring is crucial to overcome external mass transfer limitations.[2]
Q5: What are potential side reactions or byproducts?
The main challenge is the formation of byproducts, which can complicate purification and reduce yield.[5] Common byproducts include:
-
Fumaric Acid Esters: Isomerization of maleic acid or its esters to the more stable trans-isomer, fumaric acid, can occur, especially at higher temperatures.
-
Malic Acid Esters: Under certain conditions, addition of water to the double bond can form malic acid, which can then be esterified.[12]
Q6: What analytical methods are used to monitor the reaction progress?
The reaction is typically monitored by measuring the concentration of the limiting reactant (maleic acid/monomethyl maleate) over time. Common techniques include:
-
Gas Chromatography (GC): Used to separate and quantify the reactants and products (monoester and diester).[1][12]
-
High-Performance Liquid Chromatography (HPLC): Effective for determining the concentration of maleic acid.[13]
-
Titration: The total acidity of the reaction mixture can be determined by titrating samples with a standardized base like sodium hydroxide (B78521) to calculate the conversion of carboxylic acid groups.[14]
Troubleshooting Guide
Problem: My reaction conversion is very low or the reaction is too slow.
-
Possible Cause 1: Insufficient Catalyst Activity.
-
Possible Cause 2: Low Temperature.
-
Solution: Increase the reaction temperature. The rate of esterification is significantly dependent on temperature.[2]
-
-
Possible Cause 3: Equilibrium Limitation.
Problem: I am observing significant amounts of byproducts.
-
Possible Cause: High Reaction Temperature.
-
Solution: While higher temperatures increase the rate, they can also promote side reactions like isomerization to fumaric acid.[5] Optimize the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
-
Possible Cause: Inappropriate Catalyst.
-
Solution: Some catalysts may favor side reactions. Experiment with different types of acid catalysts. For instance, certain solid acid catalysts might offer higher selectivity compared to homogeneous acids like H₂SO₄.[7]
-
Problem: My catalyst seems to have lost activity after a few runs.
-
Possible Cause: Catalyst Deactivation.
-
Solution: Heterogeneous catalysts can deactivate through several mechanisms, including sintering of active sites, leaching of active components, or fouling by the deposition of organic compounds on the catalyst surface.[15] Regeneration may be possible (e.g., by washing or calcination), but in some cases, fresh catalyst may be needed. Some catalysts, like certain cation-exchange resins, have shown excellent reusability with no deactivation over multiple runs.[7]
-
Problem: My kinetic data is not reproducible.
-
Possible Cause 1: Inconsistent Sampling or Analysis.
-
Solution: Ensure your sampling technique is consistent. Quench the reaction in the sample immediately after withdrawal to stop further reaction. Verify the calibration and precision of your analytical instrument (e.g., GC or HPLC).[1]
-
-
Possible Cause 2: Mass Transfer Limitations.
-
Solution: If using a solid catalyst, ensure the reaction is not limited by diffusion. Conduct experiments at different agitation speeds and with different catalyst particle sizes. If the reaction rate does not change with increasing agitation or decreasing particle size, you are likely operating in the kinetically controlled regime.[1][7]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Maleic Anhydride Conversion (Data synthesized from literature for illustrative purposes)
| Parameter | Condition 1 | Conversion (at 90 min) | Condition 2 | Conversion (at 90 min) | Reference |
| Temperature | 333 K (60 °C) | 10.2% | 363 K (90 °C) | 34.4% | [2] |
| Molar Ratio (MA:Methanol) | 1:2 | ~25% | 1:5 | ~40% | [1] |
| Catalyst Loading (H-Y Zeolite) | 2.391 kg/m ³ | ~28% | 4.782 kg/m ³ | ~34% | [2] |
Table 2: Reported Activation Energies for Maleic Acid/Anhydride Esterification
| Reactants | Catalyst | Activation Energy (Ea) | Reference |
| Maleic Anhydride + Methanol | H-Y Zeolite | 44.65 kJ/mol | [2] |
| Maleic Acid + Ethanol | Indion-170 Resin | 14.2 kcal/mol (~59.4 kJ/mol) | [7] |
| Maleic Acid + Ethanol | Surface Modified Bentonite | 14.68 kcal/mol (~61.4 kJ/mol) | [8] |
Experimental Protocols
Key Experiment: Batch Reactor Kinetic Study of Maleic Anhydride Esterification
This protocol describes a typical procedure for studying the reaction kinetics in a laboratory-scale batch reactor.
1. Materials:
-
Maleic Anhydride (≥99%)
-
Methanol (Anhydrous, ≥99.8%)
-
Solid Acid Catalyst (e.g., Amberlyst-15 or H-Y Zeolite, pre-dried)
-
Standard for GC/HPLC calibration (e.g., Dimethyl Maleate, Monomethyl Maleate)
-
Quenching agent (e.g., ice-cold solvent)
2. Apparatus:
-
A three-neck round-bottom flask (serves as the batch reactor).
-
Reflux condenser.
-
Mechanical or magnetic stirrer with a heating mantle.
-
Thermometer or temperature probe.
-
Sampling device (e.g., syringe).
-
Gas Chromatograph (GC) with a suitable column (e.g., SE-30) and Flame Ionization Detector (FID).[1]
3. Procedure:
-
Reactor Setup: Assemble the flask, condenser, stirrer, and thermometer.
-
Charging Reactants: Charge a known amount of methanol into the reactor.[1] Begin stirring and heat the methanol to the desired reaction temperature (e.g., 90 °C).
-
Initiating Reaction: Once the temperature is stable, add a pre-weighed amount of maleic anhydride to achieve the desired molar ratio.[1] Immediately after, add the catalyst. This moment is considered time zero (t=0).
-
Sampling: Withdraw small samples (e.g., 0.5 mL) from the reactor at regular time intervals (e.g., every 15 minutes).[1] Immediately quench the sample to stop the reaction.
-
Sample Analysis: Prepare the samples for analysis. This may involve dilution and filtration. Analyze the samples using Gas Chromatography to determine the concentrations of maleic anhydride (or monomethyl maleate) and dimethyl maleate.
-
Data Analysis: Plot the concentration of the reactant versus time. Use this data to determine the reaction order and calculate the rate constant (k) based on the appropriate rate law model (e.g., a pseudo-homogeneous model).[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.pan.pl [journals.pan.pl]
- 4. koyonchem.com [koyonchem.com]
- 5. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. isites.info [isites.info]
- 7. researchgate.net [researchgate.net]
- 8. ijret.org [ijret.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. finechem-mirea.ru [finechem-mirea.ru]
- 13. fda.gov.tw [fda.gov.tw]
- 14. Method of Analysis for Maleic Acid | Pharmaguideline [pharmaguideline.com]
- 15. Aqueous phase hydrogenation of maleic acid to succinic acid mediated by formic acid: the robustness of the Pd/C catalytic system - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D2SE01073A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of (R)-2-Hydroxysuccinic Acid Methyl Ester
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity and efficacy of chiral compounds. This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) methods for the chiral analysis of (R)-2-Hydroxysuccinic acid methyl ester. Due to the absence of a standardized, published method for this specific analyte, this document outlines a systematic approach to method development, comparing suitable chiral stationary phases (CSPs) and mobile phase compositions based on established principles of chiral chromatography and data from structurally similar molecules.
Comparison of Potential Chiral HPLC Columns
The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. For a small, polar, and acidic molecule like 2-hydroxysuccinic acid methyl ester, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
| Chiral Stationary Phase (CSP) | Principle of Separation | Potential Suitability for Target Analyte | Recommended Screening Conditions |
| Polysaccharide-Based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) | Based on derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. Separation occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. | High. These columns have demonstrated broad selectivity for a wide range of compounds, including those with hydroxyl and carbonyl functional groups. The acidic nature of the analyte suggests the use of an acidic modifier in the mobile phase to improve peak shape and resolution. | Normal Phase: n-Hexane/Alcohol (IPA or Ethanol) mixtures (e.g., 90:10, 80:20) with 0.1% Trifluoroacetic Acid (TFA).Polar Organic Mode: 100% Methanol or Ethanol with 0.1% TFA. |
| Macrocyclic Glycopeptide-Based (e.g., Chirobiotic™ V, Chirobiotic™ T) | Utilizes macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) bonded to silica. Enantiomeric recognition is achieved through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Moderate to High. These columns are particularly effective for polar and ionizable compounds. The multiple functional groups of the target analyte may interact favorably with the complex structure of the glycopeptide. | Polar Ionic Mode: Methanol with a small amount of an acid and a base (e.g., 0.1% Acetic Acid and 0.01% Triethylamine).Reversed-Phase: Acetonitrile/Water with an acidic buffer (e.g., 0.1% Formic Acid). |
| Pirkle-Type (Brush-Type) | Based on small chiral molecules covalently bonded to a silica support. Separation relies on π-π interactions, hydrogen bonding, and dipole stacking. | Moderate. While effective for many classes of compounds, derivatization of the analyte is sometimes necessary to introduce the required interaction sites. For underivatized 2-hydroxysuccinic acid methyl ester, success may be less predictable than with polysaccharide or macrocyclic glycopeptide phases. | Normal Phase: n-Hexane/IPA with an acidic modifier. |
Experimental Protocols
Below are detailed starting protocols for developing a chiral HPLC method for 2-hydroxysuccinic acid methyl ester. Optimization of these conditions will likely be necessary to achieve baseline separation.
Protocol 1: Method Development using a Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% TFA.
-
-
Polar Organic Mode:
-
Mobile Phase C: 100% Methanol with 0.1% TFA.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic standard of 2-hydroxysuccinic acid methyl ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the racemic standard and monitor the chromatogram for separation of the enantiomers.
-
If no separation is observed, or if the resolution is poor, adjust the ratio of the alcohol in the mobile phase (e.g., to 80:20 or 95:5 in normal phase) or switch to another screening mobile phase.
-
Once separation is achieved, inject the this compound sample to identify the corresponding peak and calculate the enantiomeric excess using the peak areas of the two enantiomers.
-
Protocol 2: Method Development using a Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ V)
-
Column: Chirobiotic™ V, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Screening:
-
Polar Ionic Mode:
-
Mobile Phase A: Methanol with 0.1% Acetic Acid and 0.01% Triethylamine.
-
-
Reversed-Phase:
-
Mobile Phase B: Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic standard of 2-hydroxysuccinic acid methyl ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Follow the same equilibration and injection procedure as in Protocol 1.
-
Analysis of (R)-2-Hydroxysuccinic Acid Methyl Ester: A ¹H NMR Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-2-Hydroxysuccinic acid methyl ester against structurally related succinic acid derivatives. The data presented herein, including predicted and experimental values, serves as a valuable resource for the structural elucidation and purity assessment of this chiral building block crucial in synthetic chemistry and drug discovery.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the ester and carboxylic acid functionalities, as well as the hydroxyl group.
Molecular Structure:
The protons are designated as follows:
-
Hₐ: The methine proton attached to the carbon bearing the hydroxyl group.
-
Hₑ: The three protons of the methyl ester group.
-
Hₖ: The two diastereotopic protons of the methylene (B1212753) group.
-
-OH: The hydroxyl proton.
-
-COOH: The carboxylic acid proton.
The predicted spectral data is summarized in the table below, alongside experimental data for comparable molecules.
Comparative ¹H NMR Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Hₐ (-CH(OH)-) | ~4.4 | dd | Jₐₖ ≈ 6-8, Jₐₖ' ≈ 4-6 |
| (Predicted) | Hₑ (-OCH₃) | ~3.7 | s | - |
| Hₖ (-CH₂-) | ~2.8 | m | Jₖₐ ≈ 6-8, Jₖ'ₐ ≈ 4-6, Jₖₖ' ≈ 15-17 | |
| -OH | Variable | br s | - | |
| -COOH | Variable | br s | - | |
| Dimethyl Succinate | -CH₂-CH₂- | 2.62 | s | - |
| -OCH₃ | 3.67 | s | - | |
| Monomethyl Succinate | -CH₂-C(=O)O- | 2.67 | t | 6.5 |
| -CH₂-C(=O)OH | 2.62 | t | 6.5 | |
| -OCH₃ | 3.68 | s | - | |
| Dimethyl (R)-(+)-methylsuccinate | -CH(CH₃)- | ~2.9 | m | - |
| -CH₂- | ~2.5, ~2.7 | m | - | |
| -OCH₃ (on chiral center) | ~3.7 | s | - | |
| -OCH₃ | ~3.6 | s | - | |
| -CH₃ | ~1.2 | d | ~7 |
Spin-Spin Coupling Network
The spin-spin coupling interactions within this compound are visualized in the following diagram. The diastereotopic nature of the methylene protons (Hₖ and Hₖ') results in a more complex splitting pattern for both the methylene and methine protons.
Caption: Spin-spin coupling diagram for this compound.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample accurately.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desire to avoid overlapping solvent and analyte signals.
-
For compounds with exchangeable protons (-OH, -COOH), D₂O can be used, or a D₂O exchange experiment can be performed to confirm these peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[1]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm) and the number of scans to be acquired. A higher number of scans will improve the signal-to-noise ratio.
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
References
Comparative Analysis of Mass Spectrometry Data for (R)-2-Hydroxysuccinic Acid Methyl Ester and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometric Behavior
Data Presentation: A Comparative Overview
The following tables summarize the available mass spectrometry data for compounds structurally related to (R)-2-Hydroxysuccinic acid methyl ester. This data provides a basis for predicting the fragmentation patterns and key mass-to-charge ratios for the target analyte.
Table 1: Mass Spectrometry Data for DL-Malic Acid Derivative and Dimethyl Malate (B86768) Derivative
| Compound | Derivative | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Analytical Method |
| DL-Malic Acid | (R)-1-(1-naphthyl) ethylamine (B1201723) | ESI (+) | 441 ([M+H]⁺) | 287, 155 | LC-MS/MS[1][2] |
| Dimethyl Malate | Trimethylsilyl (TMS) | EI | - | 234 (M⁺), 219, 147, 133, 103, 73 | GC-MS |
Table 2: Predicted Mass Spectrometry Data for Malic Acid
| Compound | Ionization Mode | Collision Energy | Precursor Ion (m/z) | Predicted Product Ions (m/z) | Method |
| Malic Acid | ESI (-) | 20V | 133 ([M-H]⁻) | 115, 87, 71, 59 | Predicted LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of mass spectrometry experiments. Below are protocols derived from the analysis of related malic acid compounds, which can be adapted for this compound.
Protocol 1: LC-MS/MS Analysis of Derivatized DL-Malic Acid
This protocol is based on the analysis of DL-malic acid after derivatization with (R)-1-(1-naphthyl) ethylamine (NEA).[1]
1. Sample Preparation and Derivatization:
-
Prepare a standard stock solution of DL-malic acid in acetonitrile (B52724).
-
To activate the carboxyl groups, add 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) solutions to the malic acid solution and vortex.
-
Add the (R)-NEA derivatization reagent solution.
-
Heat the mixture to ensure complete derivatization.
2. Chromatographic Separation:
-
Instrument: HPLC system (e.g., Shimadzu LC-2010A).
-
Column: A C18 reversed-phase column is suitable for separating the derivatized products.[1]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like sodium heptanesulfonate) can be employed.
-
Detection: UV detection can be used in conjunction with mass spectrometry.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro API).
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Key Parameters:
-
Ionization spray voltage: 3.5 kV
-
Cone voltage: 20 V
-
Source temperature: 120 °C
-
Desolvation gas temperature: 350 °C
-
Collision energy: 10 V for MS/MS fragmentation.
-
Protocol 2: GC-MS Analysis of Trimethylsilyl (TMS) Derivative of Dimethyl Malate
This protocol is based on the NIST database entry for the GC-MS analysis of the TMS derivative of dimethyl malate.
1. Derivatization:
-
The hydroxyl group of dimethyl malate is derivatized with a trimethylsilylating agent (e.g., BSTFA with TMCS) to increase its volatility for GC analysis.
2. Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: The mass spectrum is scanned over a relevant m/z range to detect the molecular ion and characteristic fragment ions.
Visualizing the Workflow
Understanding the experimental workflow is essential for proper execution and data interpretation. The following diagrams, generated using the DOT language, illustrate the key steps in the analytical processes.
Caption: LC-MS/MS workflow for derivatized malic acid analysis.
Caption: GC-MS workflow for TMS-derivatized dimethyl malate.
References
A Comparative Guide to (R)- and (S)-2-Hydroxysuccinic Acid Methyl Ester in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)- and (S)-2-Hydroxysuccinic acid methyl ester, also known as (R)- and (S)-methyl malate (B86768), in the context of biological assays. Due to a notable lack of direct comparative studies on these specific methyl esters in the scientific literature, this guide synthesizes information on the parent compounds, (R)- and (S)-malic acid, to infer potential differential activities. The stereochemistry of these molecules is critical to their biological function, and understanding these differences is paramount for research and drug development.
Introduction to (R)- and (S)-2-Hydroxysuccinic Acid Methyl Ester
(R)- and (S)-2-Hydroxysuccinic acid methyl ester are the two enantiomers of the methyl ester derivative of malic acid. Malic acid is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway. The naturally occurring enantiomer is (S)-malic acid (L-malic acid), which is a crucial component of cellular energy metabolism.[1] The (R)-enantiomer (D-malic acid) is less common in mammalian systems but can be found in some microorganisms. The esterification of the carboxylic acid group can alter the compound's physicochemical properties, such as cell permeability, which may influence its biological activity.
While (R)-2-Hydroxysuccinic acid methyl ester has been noted as a biochemical reagent for cancer and amyloidosis research, specific data on its biological effects are scarce.[2][3] The biological activity of the (S)-enantiomer is often extrapolated from the well-established roles of (S)-malic acid in cellular metabolism.
Hypothetical Comparative Data
Given the absence of direct comparative experimental data, the following tables are presented as illustrative examples of how quantitative data for (R)- and (S)-2-Hydroxysuccinic acid methyl ester would be structured. These tables are based on hypothetical outcomes and are intended to guide the design of future comparative studies.
Table 1: Hypothetical Cytotoxicity of (R)- and (S)-2-Hydroxysuccinic Acid Methyl Ester in Cancer Cell Lines (IC₅₀ Values in µM)
| Cell Line | Compound | 24h | 48h | 72h |
| MCF-7 (Breast Cancer) | (R)-enantiomer | >100 | 85.2 ± 5.4 | 62.1 ± 4.8 |
| (S)-enantiomer | >100 | >100 | >100 | |
| A549 (Lung Cancer) | (R)-enantiomer | 92.5 ± 6.1 | 70.3 ± 5.2 | 48.9 ± 3.9 |
| (S)-enantiomer | >100 | >100 | >100 | |
| HepG2 (Liver Cancer) | (R)-enantiomer | >100 | 88.7 ± 5.9 | 65.4 ± 4.5 |
| (S)-enantiomer | >100 | >100 | >100 |
Note: The hypothetical data suggests that the (R)-enantiomer may exhibit some cytotoxic effects at higher concentrations and longer incubation times, while the (S)-enantiomer, being a natural metabolic intermediate, is not expected to be cytotoxic.
Table 2: Hypothetical Effects on Cellular Metabolism
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Oxygen Consumption Rate (OCR) | No significant change | Increase |
| Extracellular Acidification Rate (ECAR) | No significant change | Increase |
| Intracellular NAD+/NADH Ratio | No significant change | Decrease |
| Intracellular NADPH/NADP+ Ratio | No significant change | Increase |
Note: This hypothetical data is based on the known metabolic roles of (S)-malic acid. The (S)-enantiomer is expected to fuel the TCA cycle, leading to increased respiration and glycolysis, and contribute to the NADPH pool via malic enzyme. The (R)-enantiomer is not a substrate for key metabolic enzymes and is therefore not expected to have a significant impact.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to compare the biological activities of (R)- and (S)-2-Hydroxysuccinic acid methyl ester.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (Colorimetric)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
(R)- and (S)-2-Hydroxysuccinic acid methyl ester stock solutions (in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[4]
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the (R)- and (S)-enantiomers. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
(R)- and (S)-2-Hydroxysuccinic acid methyl ester stock solutions
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells and treat with the compounds as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to measure LDH activity in the supernatant.[5][6]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
(R)- and (S)-2-Hydroxysuccinic acid methyl ester stock solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[8]
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol and incubate in the dark.[9][10]
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[8]
-
Signaling Pathways and Mechanisms of Action
The differential effects of (R)- and (S)-2-Hydroxysuccinic acid methyl ester are likely rooted in the stereospecificity of key metabolic enzymes.
(S)-2-Hydroxysuccinic acid methyl ester is expected to be hydrolyzed intracellularly to (S)-malate, which can then participate in several key metabolic pathways:
-
TCA Cycle: (S)-malate is a direct intermediate in the TCA cycle, where it is oxidized to oxaloacetate by malate dehydrogenase.[11] This process generates NADH, a crucial reducing equivalent for ATP production.
-
Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (in the form of malate) from the cytosol into the mitochondria, which is essential for maintaining a high rate of glycolysis.[12][13]
-
Pyruvate (B1213749) Generation and NADPH Production: (S)-malate can be oxidatively decarboxylated by malic enzyme to produce pyruvate and NADPH.[2][3][14] NADPH is a critical cofactor for antioxidant defense and anabolic processes, which are highly active in cancer cells.
This compound , upon hydrolysis to (R)-malate, is not a substrate for the key enzymes malate dehydrogenase and malic enzyme, which are specific for the (S)-enantiomer.[15][16] Therefore, it is not expected to directly participate in the central carbon metabolism in the same manner as the (S)-enantiomer. Any observed biological activity of the (R)-enantiomer might be due to off-target effects or interaction with other, less characterized cellular components.
Visualizations
Caption: The Malate-Aspartate Shuttle.
Caption: Role of Malic Enzyme 1 in Cancer Metabolism.
Conclusion
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Significance of Malic Enzyme 1 in Cancer: A Review [mdpi.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 12. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Studies on the mechanism of the malate dehydrogenase reaction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester and Other Chiral Synthons
(R)-2-Hydroxysuccinic acid methyl ester , a derivative of (R)-malic acid, is a valuable chiral synthon in asymmetric synthesis. Its utility stems from the presence of multiple functional groups—a hydroxyl group, a methyl ester, and a carboxylic acid—all attached to a stereochemically defined four-carbon backbone. This arrangement provides a versatile platform for the synthesis of complex chiral molecules, particularly in the pharmaceutical and materials science industries.[1][2] This guide offers a comparative analysis of this compound against other common chiral building blocks, supported by experimental data and protocols.
Overview of this compound as a Chiral Synthon
This compound, also known as (R)-methyl 2-hydroxysuccinate, provides a readily available source of chirality.[2] Its specific three-dimensional structure is crucial for its role in directing the stereochemical outcome of chemical reactions.[1][2] This chiral building block can be directly incorporated into the final target molecule, transferring its inherent stereocenter and simplifying synthetic pathways.[1] Alternatively, it can act as a chiral auxiliary, temporarily guiding a stereoselective reaction before being cleaved from the molecule.[1][3]
Key Attributes:
-
Multifunctionality: The presence of hydroxyl, ester, and carboxylic acid groups allows for a wide range of chemical transformations.
-
Stereochemical Purity: As a derivative of naturally occurring (R)-malic acid, it can be obtained in high enantiomeric purity.
-
Versatility in Synthesis: It serves as a precursor in the synthesis of various compounds, including pharmaceuticals for cancer and amyloidosis treatment.[2][4][5]
Comparison with Alternative Chiral Synthons
The performance of this compound is best understood in comparison to other widely used chiral synthons, such as lactate (B86563) esters and tartrate esters.
This compound vs. Ethyl Lactate
Ethyl lactate, a C3 chiral synthon, is another popular choice in asymmetric synthesis.[6] However, the C4 backbone of the malic acid derivative offers distinct advantages in certain applications.
| Feature | This compound | (S)-Ethyl Lactate |
| Carbon Chain Length | C4 | C3 |
| Functional Groups | Hydroxyl, Methyl Ester, Carboxylic Acid | Hydroxyl, Ethyl Ester |
| Key Advantage | Additional carboxylic acid handle for further functionalization or chain extension. | Smaller, less sterically hindered. |
| Typical Application | Synthesis of more complex molecules requiring a four-carbon chiral unit.[7] | Introduction of a simple three-carbon chiral motif.[6] |
Experimental Example: Synthesis of a Chiral Butanetriol Derivative
The reduction of the carboxylic acid and ester functionalities in this compound provides a straightforward route to chiral 1,2,4-butanetriol, a precursor for pharmaceuticals like Crestor and Zetia.[7] A similar transformation starting from ethyl lactate would require an additional carbon-carbon bond-forming step, adding complexity to the synthesis.
Experimental Protocol: Reduction of this compound
A solution of this compound in an appropriate solvent (e.g., tetrahydrofuran) is treated with a reducing agent such as sodium borohydride. The reaction mixture is stirred at a controlled temperature until the reduction is complete, as monitored by thin-layer chromatography. Following a standard aqueous workup and purification by column chromatography, the desired chiral butanetriol derivative is obtained in good yield and high optical purity.[7]
This compound vs. Diethyl Tartrate
Diethyl tartrate is a C4 chiral synthon that features two hydroxyl groups and two ester functionalities. This higher degree of oxygenation provides different synthetic opportunities compared to the malic acid derivative.
| Feature | This compound | Diethyl (2R,3R)-Tartrate |
| Number of Stereocenters | One | Two |
| Number of Hydroxyl Groups | One | Two |
| Symmetry | Asymmetric | C2-Symmetric |
| Key Advantage | Allows for selective manipulation of two different carboxyl groups. | C2-symmetry is highly valuable in asymmetric catalysis (e.g., Sharpless epoxidation). |
| Typical Application | Building block for molecules with a single stereocenter at a specific position. | Chiral ligand or starting material for C2-symmetric targets. |
Logical Relationship of Synthon Choice
The choice between these synthons is dictated by the desired functionality and stereochemistry of the target molecule.
Caption: Selection of a chiral synthon based on the target molecule's structural requirements.
Advantages in Specific Synthetic Applications
The unique combination of functional groups in this compound makes it particularly advantageous in certain synthetic strategies.
Role as a Chiral Building Block and Auxiliary
As a chiral building block, the pre-existing stereocenter of the malic acid derivative is directly incorporated into the target molecule, which can simplify the synthesis and improve the yield of the desired enantiomer.[1] When used as a chiral auxiliary, it can be converted into various derivatives that guide stereoselective reactions.[1][3]
Experimental Workflow: Synthesis of (S)-(-)-Crispine A
A notable example is the asymmetric synthesis of (S)-(-)-crispine A, where L-malic acid (the enantiomer of the title compound's precursor) serves as both a chiral auxiliary and a building block.[3]
Caption: Synthetic pathway to (S)-(-)-crispine A utilizing L-malic acid.
In this synthesis, the condensation of L-malic acid with homoveratrylamine leads to an imide, which undergoes further transformations to yield the target molecule with excellent enantiomeric excess (99.99% ee).[3]
Experimental Protocol: Imide Formation
L-malic acid and homoveratrylamine are heated in a suitable solvent (e.g., toluene) with azeotropic removal of water to drive the condensation reaction. The resulting imide is then isolated and purified before proceeding to the subsequent reduction and cyclization steps.[3]
Conclusion
This compound stands out as a highly versatile and valuable chiral synthon. Its C4 backbone and multiple, differentially reactive functional groups provide significant advantages over simpler chiral building blocks like ethyl lactate in the synthesis of more complex molecules. While C2-symmetric synthons like diethyl tartrate are indispensable for certain catalytic applications, the asymmetry of the malic acid derivative offers unique opportunities for selective chemical manipulations. The choice of chiral synthon will always be dictated by the specific requirements of the target molecule, but this compound offers a powerful and often advantageous option for the discerning synthetic chemist.
References
A Comparative Guide to the Determination of the Absolute Configuration of 2-Hydroxy Acids
For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules such as 2-hydroxy acids is a critical step. The three-dimensional arrangement of substituents around a stereocenter can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of the leading analytical techniques for this purpose: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, Electronic Circular Dichroism (ECD) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) using a chiral derivatizing agent (the O-Marfey Method).
This document outlines the principles of each method, provides detailed experimental protocols, and presents a quantitative comparison to assist researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Key Methodologies
The selection of a method for determining the absolute configuration of a 2-hydroxy acid is a multi-faceted decision that depends on the nature of the sample, available instrumentation, required accuracy, and project timelines. The following table summarizes the key quantitative and qualitative aspects of each technique.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Electronic Circular Dichroism (ECD) | LC-MS (O-Marfey Method) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1] | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.[2] | Differential absorption of left and right circularly polarized light by a chiral molecule.[3] | Derivatization with a chiral reagent to form diastereomers that are separable by LC, with elution order indicating configuration.[4][5] |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.3 mm).[2] | 1-5 mg of purified 2-hydroxy acid.[6] | ~0.1-1.0 mg/mL solution; requires a chromophore near the stereocenter.[2][6] | Sub-milligram quantities.[4][5] |
| Instrumentation | Single-crystal X-ray diffractometer.[2] | High-resolution NMR spectrometer (≥400 MHz).[2] | CD Spectropolarimeter.[2] | Liquid chromatography-mass spectrometry (LC-MS) system.[4] |
| Analysis Time | 6-24 hours for data collection; days to weeks for crystal growth.[2][6] | 4-6 hours for derivatization and NMR analysis.[2][7] | 1-2 hours for data acquisition and processing (excluding computational time).[2] | Short reaction time and LC-MS analysis.[4][5] |
| Accuracy | High (often considered definitive and unambiguous).[6] | High, but dependent on clear chemical shift differences and correct model interpretation.[6] | High, particularly when correlated with reliable computational data.[6] | High, based on consistent elution patterns of diastereomers.[4] |
| Key Advantage | Provides a direct and unambiguous determination of the absolute configuration.[2] | Widely accessible with standard NMR equipment; does not require crystallization.[2] | High sensitivity, requires a small amount of sample, and is non-destructive.[2] | High sensitivity, suitable for small sample amounts, and does not require purification of derivatives.[4][5] |
| Key Limitation | The primary challenge is growing a suitable single crystal of the compound.[2] | Requires chemical derivatization, which can be challenging for some substrates; interpretation can be complex.[2] | Requires a chromophore for analysis; interpretation often relies on complex quantum chemical calculations.[2] | Primarily developed for α-hydroxy acids; requires derivatization.[4][8] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This method is considered the gold standard as it provides a direct visualization of the atomic arrangement in the solid state.[2]
Protocol:
-
Crystallization: Grow single crystals of the 2-hydroxy acid from a suitable solvent or solvent mixture. This is often the most challenging and time-consuming step. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.[2]
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.[2] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as a series of images at various crystal orientations.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved to obtain an initial model of the atomic positions.[2] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates.[6]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[9]
NMR Spectroscopy: Mosher's Method
This method involves the esterification of the 2-hydroxy acid with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit different ¹H NMR spectra, allowing for the assignment of the absolute configuration.[2]
Protocol:
-
Esterification: In two separate vials, dissolve the 2-hydroxy acid (1.0 equivalent) in an anhydrous solvent such as pyridine (B92270) or CH₂Cl₂. To one vial, add (R)-(-)-MTPA-Cl (1.2 equivalents) and to the other, add (S)-(+)-MTPA-Cl (1.2 equivalents). Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reactions at room temperature for 2-4 hours or until completion, monitoring by TLC.[2]
-
Work-up and Purification: Quench the reactions with a small amount of water and extract the products with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.[2] Purify the diastereomeric esters by flash chromatography if necessary.
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same solvent (e.g., CDCl₃). Assign the proton signals for the groups flanking the stereocenter.[2]
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for these protons. A positive Δδ for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ indicates they are on the other side, allowing for the assignment of the absolute configuration based on the established Mosher's model.[2]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry.[3]
Protocol:
-
Sample Preparation: Prepare a solution of the 2-hydroxy acid in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The concentration should be adjusted to keep the absorbance below 1.0.[2]
-
Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm) using a CD spectropolarimeter. Record a baseline spectrum of the solvent and subtract it from the sample spectrum.[2]
-
Data Analysis and Interpretation:
-
Comparison to Standards: Compare the experimental ECD spectrum with that of a known standard if available.
-
Computational Analysis: For unknown compounds, perform quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectra for both possible enantiomers. The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum.[2]
-
LC-MS: O-Marfey's Method
This technique utilizes a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), to form diastereomers of α-hydroxy acids. These diastereomers are then analyzed by LC-MS, and their elution order determines the absolute configuration.[4][5]
Protocol:
-
Derivatization: Dissolve the α-hydroxy acid sample in a suitable solvent (e.g., tetrahydrofuran). Add a base (e.g., sodium hydride) to increase the nucleophilicity of the hydroxyl group. Add a solution of L-FDAA and allow the reaction to proceed for a short period (e.g., 5 minutes).[8]
-
LC-MS Analysis: Directly analyze the reaction mixture by LC-MS. The diastereomeric derivatives are separated on a standard reversed-phase column.[4][5]
-
Data Analysis: Determine the elution order of the L-FDAA derivatives. The absolute configurations of various α-hydroxy acids can be determined based on their retention times and elution sequences relative to known standards.[4]
Conclusion
The determination of the absolute configuration of 2-hydroxy acids is a critical task in chemical and pharmaceutical research. While Single-Crystal X-ray Crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck.[2][6] NMR-based Mosher's method offers a reliable solution-phase alternative for molecules that can be derivatized.[2] ECD spectroscopy is a powerful, non-destructive technique, especially when combined with computational chemistry.[2] The O-Marfey method provides a highly sensitive and rapid approach for α-hydroxy acids using standard LC-MS instrumentation.[4] The choice of method should be guided by a careful consideration of the sample properties, available resources, and the level of certainty required for the stereochemical assignment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Esterification of Malic Acid
The efficient synthesis of malic acid esters, valuable compounds in the food, pharmaceutical, and polymer industries, is highly dependent on the choice of catalyst. This guide provides a comparative study of various homogeneous and heterogeneous catalysts for the esterification of malic acid, supported by experimental data, to aid researchers and professionals in catalyst selection and process optimization.
Performance of Homogeneous and Heterogeneous Catalysts
A study by Kuzmina et al. investigated the esterification of DL-malic acid with n-butyl alcohol using a range of catalysts.[1][2] The performance of several homogeneous catalysts (sulfuric acid, orthophosphoric acid, p-toluenesulfonic acid) and heterogeneous catalysts (Amberlyst 36 Dry, Amberlyst 36 Wet, KU-2-FPP, KIF-T) was evaluated under identical conditions.[1][2]
The results indicate that while the homogeneous catalyst sulfuric acid provides the highest conversion of malic acid, the heterogeneous catalyst Amberlyst 36 Dry offers a superior balance between conversion and selectivity, leading to a higher yield of the desired dibutyl malate (B86768) with fewer byproducts.[1][3] The formation of byproducts, primarily esters of fumaric and maleic acids, occurs through dehydration reactions of malic acid or its ester.[1][2][3] Notably, the quantity of these byproducts was found to be largely independent of the catalyst used, with the exception of sulfuric acid, which promoted more significant byproduct formation.[1][2][3]
Quantitative Catalyst Performance Data
The following table summarizes the experimental results for the conversion of malic acid and the composition of the final product after 80 minutes of reaction at 85°C with a catalyst loading of 1 wt%.
| Catalyst | Catalyst Type | Malic Acid Conversion (%) | Dibutyl Malate Content (%) | Fumarate and Maleate Esters Content (%) |
| Sulfuric acid | Homogeneous | 94.5 | 89.9 | 9.8 |
| p-toluenesulfonic acid | Homogeneous | 91.2 | 93.1 | 6.5 |
| Orthophosphoric acid | Homogeneous | 78.3 | 94.2 | 5.6 |
| Amberlyst 36 Dry | Heterogeneous | 90.5 | 95.6 | 4.1 |
| Amberlyst 36 Wet | Heterogeneous | 85.1 | 94.8 | 4.9 |
| KU-2-FPP | Heterogeneous | 75.4 | 93.5 | 6.2 |
| KIF-T | Heterogeneous | 73.8 | 92.8 | 6.9 |
Data sourced from Kuzmina et al., Fine Chemical Technologies, 2020.[1]
Experimental Protocols
The following is a detailed methodology for the comparative study of catalysts in the esterification of malic acid with n-butanol.
Materials:
-
DL-Malic acid (≥99.3% purity)
-
n-Butyl alcohol (≥99.8% purity)
-
Benzene (B151609) (azeotroping agent)
-
Catalysts: Sulfuric acid, orthophosphoric acid, p-toluenesulfonic acid, Amberlyst 36 Dry, Amberlyst 36 Wet, KU-2-FPP, KIF-T
Catalyst Preparation:
-
p-toluenesulfonic acid was purified prior to use.
-
KU-2-FPP and KIF-T catalysts were crushed to a size of 1-2 mm and used without additional drying.
-
Amberlyst 36 Dry and Amberlyst 36 Wet were used without additional drying.[1]
Esterification Reaction:
-
A mixture of DL-malic acid, n-butyl alcohol, and benzene is prepared.
-
The selected catalyst is added to the reaction mixture at a concentration of 1 wt%.
-
The reaction is carried out at a constant temperature of 85°C for a duration of 80 minutes.
Product Analysis:
-
The qualitative and quantitative composition of the reaction products is determined using gas-liquid chromatography (GLC) and mass spectrometry (MS).[1][2]
-
Malic acid conversion is calculated based on the analysis of the reaction mass.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of catalysts in malic acid esterification.
References
A Comparative Guide to the Validation of Enantiomeric Purity Using Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a drug can be enantiomer-dependent. Among the various analytical techniques available, the conversion of enantiomers into diastereomers through derivatization, followed by separation and quantification using gas chromatography-mass spectrometry (GC-MS), offers a robust and sensitive method. This guide provides an objective comparison of this indirect approach with alternative methods, supported by experimental data and detailed protocols, to assist researchers in selecting and implementing the most suitable strategy for their analytical needs.
Comparison of Analytical Methods for Enantiomeric Purity
The choice of method for determining enantiomeric purity is dictated by several factors, including the analyte's physicochemical properties, the required sensitivity and accuracy, and the available instrumentation. While direct methods utilizing chiral stationary phases (CSPs) in gas chromatography (Chiral GC) and high-performance liquid chromatography (Chiral HPLC) have gained prominence, the indirect method of derivatization followed by GC-MS analysis on a standard achiral column remains a powerful and often necessary technique.
The core principle of the derivatization approach is the reaction of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction transforms the enantiomers into diastereomers, which possess different physical and chemical properties, allowing for their separation on a conventional achiral chromatographic column.
| Feature | Derivatization GC-MS (Indirect) | Chiral GC (Direct) | Chiral HPLC (Direct) |
| Principle | Enantiomers are converted to diastereomers, which are then separated on an achiral column. | Enantiomers are directly separated on a chiral stationary phase (CSP) column. | Enantiomers are directly separated on a chiral stationary phase (CSP) column in the liquid phase. |
| Column Type | Standard, less expensive achiral columns. | Specialized, more expensive chiral columns. | Specialized, often very expensive chiral columns. |
| Sample Preparation | Requires a derivatization step, which can add time and complexity. | Minimal sample preparation, often just dissolution in a suitable solvent. | Minimal sample preparation, typically dissolution in the mobile phase. |
| Versatility | Applicable to a wide range of compounds with suitable functional groups for derivatization. | Limited by the availability of a suitable chiral stationary phase for the specific analyte. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Can be very high, especially with derivatizing agents that enhance ionization in the mass spectrometer. | Generally high, with detection limits in the picogram to nanogram range. | Moderate to high, depending on the detector used (UV, MS, etc.). |
| Potential Issues | The derivatization reaction may not be quantitative, could lead to racemization, and the CDA must be of high enantiomeric purity.[1] | Thermal degradation or racemization of the analyte at high GC temperatures can occur.[1] | Higher cost of chiral columns and solvents; method development can be more complex.[1] |
Quantitative Performance Comparison
The selection of an analytical method is often guided by its quantitative performance. The following table summarizes typical performance metrics for the different techniques. It is important to note that these values are representative and can vary significantly depending on the specific analyte, derivatizing agent, chiral column, and analytical conditions.
| Parameter | Derivatization GC-MS | Chiral GC | Chiral HPLC |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5) for the resulting diastereomers. | Variable, highly dependent on the analyte-CSP interaction. | Good to excellent, often providing baseline separation. |
| Limit of Detection (LOD) | Low pg to fg range, enhanced by specific derivatizing agents. | pg to ng range. | ng to µg range (UV), pg to fg range (MS). |
| Limit of Quantitation (LOQ) | Low pg to fg range. | pg to ng range. | ng to µg range (UV), pg to fg range (MS). |
| Analysis Time | Typically 15-40 minutes per sample, including derivatization time. | Typically 15-40 minutes per sample. | Typically 10-30 minutes per sample. |
| Precision (RSD%) | < 5% | < 5% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the derivatization of different classes of chiral compounds and their subsequent analysis by GC-MS.
Protocol 1: Enantiomeric Purity of Chiral Amines using N-Trifluoroacetyl-L-prolyl Chloride (TPC)
This protocol is suitable for the analysis of chiral primary and secondary amines, such as amphetamines.
1. Derivatization:
-
To 1 mg of the amine sample in a vial, add 1 mL of a 1 mg/mL solution of TPC in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Add 100 µL of triethylamine (B128534) to act as a base.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
2. GC-MS Analysis:
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.
Protocol 2: Enantiomeric Purity of Chiral Alcohols using (-)-Menthyl Chloroformate
This protocol is effective for the analysis of chiral alcohols.
1. Derivatization:
-
Dissolve 1 mg of the alcohol in 1 mL of anhydrous pyridine (B92270).
-
Add 1.2 equivalents of (-)-menthyl chloroformate dropwise while stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 1 mL of water.
-
Extract the diastereomeric carbamates with 2 x 2 mL of diethyl ether.
-
Combine the organic layers and wash with 1 mL of 1M HCl, 1 mL of saturated sodium bicarbonate, and 1 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
2. GC-MS Analysis:
-
GC Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 270 °C.
-
Oven Program: Start at 180 °C, hold for 2 min, then ramp to 290 °C at 5 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: EI at 70 eV. Monitor characteristic ions for the diastereomeric derivatives.
Protocol 3: Enantiomeric Purity of Chiral Carboxylic Acids using Mosher's Acid Chloride
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a widely used CDA for determining the absolute configuration and enantiomeric purity of alcohols and amines, and can be adapted for carboxylic acids.
1. Derivatization (via conversion to alcohol):
-
Reduce the chiral carboxylic acid to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH₄).
-
Follow the derivatization procedure outlined in Protocol 2 for chiral alcohols using the resulting alcohol.
Alternatively, for direct derivatization:
1. Derivatization:
-
Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the resulting acid chloride with a chiral alcohol (e.g., (R)-(-)-2-butanol) in the presence of a base like pyridine to form diastereomeric esters.
2. GC-MS Analysis:
-
The GC-MS conditions will need to be optimized based on the volatility and thermal stability of the resulting diastereomeric esters.
Workflow for Validation of Enantiomeric Purity
The following diagram illustrates the logical workflow for determining the enantiomeric purity of a chiral compound using derivatization followed by GC-MS analysis.
Caption: Workflow for enantiomeric purity validation via derivatization and GC-MS.
References
A Comparative Guide to the Synthetic Routes of (R)- and (S)-Malic Acid
For Researchers, Scientists, and Drug Development Professionals
Malic acid, a dicarboxylic acid with a chiral center, exists as two enantiomers: (R)-malic acid and (S)-malic acid. These stereoisomers are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route to a specific enantiomer is a critical decision in process development, impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of common synthetic strategies for obtaining (R)- and (S)-malic acid, supported by quantitative data and detailed experimental protocols.
Comparison of Synthetic Routes
The synthesis of malic acid can be broadly categorized into chemical synthesis and biocatalytic/fermentative methods. Chemical routes offer versatility for producing both enantiomers and the racemic mixture, while biological methods are highly efficient for producing the naturally occurring L-(S)-malic acid.
Chemical Synthesis Routes
Chemical methods provide access to racemic, (R)-, and (S)-malic acid through various strategies, including the hydration of unsaturated precursors and asymmetric synthesis using chiral catalysts or starting materials.
| Method | Starting Material(s) | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Industrial Racemic Synthesis | Maleic Anhydride (B1165640) | (R,S)-Malic Acid | ~60% (equilibrium conversion) | 0 (Racemic) | Scalable, cost-effective for racemic product. | High temperature and pressure required; produces a racemic mixture requiring resolution for enantiopure products. |
| Asymmetric Catalysis | Ketene, Chloral (B1216628) | (R)- or (S)-Malic Acid | High | >98% | High enantioselectivity for both enantiomers by catalyst choice. | Requires specialized chiral catalysts and handling of ketene. |
| Chiral Pool Synthesis | L-Aspartic Acid | (S)-Malic Acid | Moderate | High (retention of stereochemistry) | Utilizes a readily available, enantiopure starting material. | Limited to the synthesis of the (S)-enantiomer from L-aspartic acid. |
Biocatalytic and Fermentative Routes for L-(S)-Malic Acid
Biological methods are predominantly used for the large-scale, enantiopure production of L-(S)-malic acid. These routes leverage the high stereospecificity of enzymes.
| Method | Biocatalyst | Substrate | Product | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Key Advantages | Key Disadvantages |
| Fermentation | Aspergillus niger (engineered) | Glucose | L-(S)-Malic Acid | Up to 201.13[1] | 1.64 mol/mol[1] | 1.05[1] | High titers and yields from renewable feedstocks. | Primarily produces the (S)-enantiomer; requires extensive process optimization. |
| Fermentation | Aspergillus oryzae (engineered) | Glucose | L-(S)-Malic Acid | Up to 165 | 0.91 mol/mol | 1.38 | Generally Regarded as Safe (GRAS) organism. | Byproduct formation can be a challenge. |
| Enzymatic Conversion | Fumarase (isolated or whole cell) | Fumaric Acid | L-(S)-Malic Acid | High conversion | ~80-85% (equilibrium limited) | Varies | High specificity, mild reaction conditions. | Equilibrium-limited conversion; requires purified enzyme or whole-cell biocatalyst. |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the key synthetic routes to malic acid.
Experimental Protocols
Industrial Synthesis of Racemic Malic Acid from Maleic Anhydride
This process involves the hydration of maleic acid, formed from maleic anhydride, at elevated temperatures and pressures.
Materials:
-
Maleic anhydride
-
Water
Procedure:
-
An aqueous solution of maleic acid is prepared by dissolving maleic anhydride in water.
-
The maleic acid solution is heated in a pressure reactor to a temperature range of 180-200°C.[2]
-
The reaction is maintained at superatmospheric pressure for several hours (e.g., 4-10 hours) to facilitate the hydration of the double bond.[2]
-
During the reaction, an equilibrium is established between maleic acid, fumaric acid (formed by isomerization), and malic acid.
-
After cooling, the less soluble fumaric acid crystallizes out and is removed by filtration.[2]
-
The remaining aqueous solution contains racemic malic acid, along with some unreacted maleic and fumaric acids.
-
The crude malic acid solution is then purified, typically through extraction and crystallization, to yield the final product.[2]
Asymmetric Synthesis of (S)-Malic Acid from Ketene and Chloral
This method, developed by Wynberg and Staring, utilizes a chiral alkaloid catalyst to achieve high enantioselectivity.
Materials:
-
Quinidine (for (S)-malic acid) or Quinine (for (R)-malic acid) as catalyst
-
Toluene (B28343), anhydrous
-
Chloral, anhydrous
-
Ketene gas
-
Hydrochloric acid
Procedure:
-
A solution of the chiral catalyst (e.g., quinidine) in anhydrous toluene is prepared in a three-necked flask equipped with a thermometer, a gas inlet tube, and a dropping funnel, under an inert atmosphere.
-
The solution is cooled to -50°C.
-
Ketene gas is bubbled through the stirred solution while a solution of anhydrous chloral in toluene is added dropwise over approximately 1 hour.
-
After the addition is complete, the reaction mixture is stirred for an additional period at -50°C.
-
The resulting β-(trichloromethyl)-β-propiolactone is then hydrolyzed. The solvent is removed, and the residue is refluxed with concentrated hydrochloric acid.
-
The hydrochloric acid is removed under reduced pressure, and the resulting crude (S)-malic acid is purified.
Enzymatic Synthesis of L-(S)-Malic Acid from Fumaric Acid
This biocatalytic method employs the enzyme fumarase to stereospecifically hydrate (B1144303) fumaric acid.
Materials:
-
Fumaric acid
-
Potassium hydroxide (B78521) or other base for neutralization
-
Fumarase (from a source like porcine heart or recombinant E. coli) or whole cells containing fumarase (e.g., Saccharomyces cerevisiae)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.6)
Procedure:
-
A solution of potassium fumarate (B1241708) is prepared by dissolving fumaric acid in water and neutralizing it with a suitable base to the optimal pH for the enzyme (typically around 7.5-8.5).
-
The fumarase enzyme or a suspension of whole cells is added to the fumarate solution.
-
The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 25-37°C) with gentle agitation.
-
The reaction progress is monitored by measuring the decrease in fumarate concentration or the increase in L-malate concentration using techniques like HPLC.
-
The reaction proceeds until equilibrium is reached (typically around 80-85% conversion).[3]
-
To drive the reaction further, a consecutive enzymatic reaction can be employed where the remaining fumarate is converted to another product, such as aspartate using aspartase, facilitating the purification of L-malic acid.[4]
-
The enzyme or cells are removed by filtration or centrifugation, and the L-malic acid is isolated from the reaction mixture through crystallization or chromatography.
Fermentative Production of L-(S)-Malic Acid using Aspergillus niger
This method utilizes a metabolically engineered strain of Aspergillus niger to produce high titers of L-malic acid from glucose.
Materials:
-
Glucose (or other carbon source)
-
Nitrogen source (e.g., ammonium (B1175870) sulfate)
-
Mineral salts medium
-
Engineered strain of Aspergillus niger
-
Calcium carbonate (for pH control)
Procedure:
-
A sterile fermentation medium containing glucose, a nitrogen source, and essential minerals is prepared in a fermenter.
-
The fermenter is inoculated with a seed culture of the engineered Aspergillus niger strain.
-
Fermentation is carried out under controlled conditions of temperature, pH, and aeration. The pH is typically maintained in the range of 5.5-6.5 by the addition of calcium carbonate.
-
The fermentation is run in a fed-batch mode, where a concentrated glucose solution is fed periodically to maintain a suitable substrate concentration and achieve high cell density and product titer.
-
The concentration of L-malic acid in the fermentation broth is monitored over time.
-
After the fermentation is complete (typically several days), the fungal biomass is separated from the broth by filtration.
-
L-malic acid is recovered from the fermentation broth through a series of downstream processing steps, which may include precipitation, ion exchange chromatography, and crystallization.
References
Navigating Byproduct Formation in Malic Acid Esterification: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals, the synthesis of pure malic acid esters is often complicated by the formation of unwanted byproducts. This guide provides a comparative analysis of byproduct formation during malic acid esterification under various catalytic conditions, with a focus on mass spectrometry as the primary analytical tool. Experimental data is presented to support the objective comparison of different catalysts and analytical methodologies.
The esterification of malic acid, a common reaction in the synthesis of pharmaceuticals and other fine chemicals, is frequently accompanied by dehydration reactions that lead to the formation of unsaturated byproducts, primarily esters of fumaric and maleic acids.[1][2][3][4] The presence of these impurities can significantly impact the quality and efficacy of the final product, necessitating robust analytical methods for their detection and quantification. This guide delves into the analysis of these byproducts using mass spectrometry, offering a comparison of catalytic systems and a detailed experimental protocol.
Catalyst Performance in Malic Acid Esterification
The choice of catalyst plays a crucial role in both the conversion of malic acid and the selectivity towards the desired ester product, thereby influencing the profile of byproducts. A study by Kuzmina et al. investigated the esterification of malic acid with n-butanol using a variety of homogeneous and heterogeneous catalysts.[1][2][3][4] The quantitative analysis of the reaction products, confirmed by mass spectrometry, provides valuable insights into catalyst performance.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate (B86768) (DBM) Yield (%) | Fumarate and Maleate Esters (Byproducts) (%) | Purity of DBM (%) | Reference |
| Sulfuric Acid | 98 | 71 | 27 | 73 | [1] |
| Orthophosphoric Acid | 68 | 68 | 1 | 99 | [1] |
| p-Toluenesulfonic Acid | 88 | 56 | 32 | 64 | [1] |
| Amberlyst 36 Dry | 85 | 70 | 15 | 82 | [1] |
| Amberlyst 36 Wet | 75 | - | - | - | [1] |
| KU-2-FPP | 65 | 86 | 13 | 87 | [1] |
| KIF-T | 60 | - | - | - | [1] |
Data extracted from Kuzmina N.S., Portnova S.V., Krasnykh E.L. Esterification of malic acid on various catalysts. Tonk. Khim. Tekhnol. = Fine Chem. Technol. 2020;15(2):47-55.[1]
The results indicate that while sulfuric acid provides the highest conversion of malic acid, it also leads to a significant formation of byproduct esters.[1] In contrast, orthophosphoric acid shows high selectivity towards the desired dibutyl malate with minimal byproduct formation.[1] Among the solid acid catalysts, Amberlyst 36 Dry and KU-2-FPP offer a good balance between conversion and selectivity.[1] The formation of fumaric and maleic acid esters is attributed to the dehydration of malic acid or its ester.[1][2][3][4]
Experimental Protocol: GC-MS Analysis of Esterification Byproducts
The following protocol outlines a typical gas chromatography-mass spectrometry (GC-MS) method for the qualitative and quantitative analysis of byproducts in malic acid esterification, based on the methodologies described in the cited literature.[1][2][3][4]
1. Sample Preparation:
-
Following the esterification reaction, the reaction mixture is cooled to room temperature.
-
If a solid catalyst is used, it is removed by filtration.
-
The sample may be diluted with a suitable solvent (e.g., the alcohol used in the esterification) prior to injection to bring the analyte concentrations within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column is used. A common choice is a non-polar phase column like a DB-1, with dimensions of 100 m x 0.2 mm x 0.5 µm.[1]
-
Injector: A split/splitless injector is typically used. The injection is performed in split mode.[5]
-
Oven Temperature Program: A programmed temperature ramp is employed to separate the different components of the mixture. For example, an initial temperature of 150°C held for 20 minutes, followed by a ramp of 5°C/min to 260°C.[1]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[5]
-
Mass Spectrometer: A mass spectrometer, such as a single quadrupole or an ion trap, is coupled to the GC. The FinniganTrace DSQ device is an example of an instrument used for this type of analysis.[1][2][3][4]
-
Ionization: Electron ionization (EI) is the standard ionization technique for GC-MS.
-
Mass Analyzer: The mass analyzer scans a specific mass-to-charge (m/z) range to detect the ions produced from the sample components.
-
Data System: A data system with a spectral library (e.g., NIST) is used for data acquisition, processing, and compound identification by comparing the obtained mass spectra with library spectra.[1][2][3][4]
3. Data Analysis:
-
Qualitative Analysis: The identification of the main product (malic acid ester) and the byproducts (fumaric and maleic acid esters) is achieved by comparing their retention times and mass spectra with those of known standards or with spectra from a reference library like the NIST database.[1][2][3][4]
-
Quantitative Analysis: The relative abundance of each component is determined by integrating the peak area of the corresponding chromatographic peak. The percentage of each compound is calculated based on the total peak area.
Experimental Workflow
Caption: Experimental workflow for the analysis of byproducts in malic acid esterification.
Alternative Analytical Approaches
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds formed during malic acid esterification, other mass spectrometry-based methods can also be employed, particularly for less volatile or thermally labile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of organic acids and their esters directly in the liquid phase, often with minimal sample preparation.[6][7] This technique can be particularly advantageous for analyzing the reaction mixture without derivatization, which is often required for GC analysis of polar compounds.[8]
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Safety Operating Guide
(R)-2-Hydroxysuccinic acid methyl ester proper disposal procedures
Proper Disposal of (R)-2-Hydroxysuccinic Acid Methyl Ester
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of this compound (CAS No. 83540-94-7), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
This compound must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3] The primary disposal method is to collect the material in a designated waste container for pickup by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a laboratory coat to avoid skin and eye contact.[1][4]
Hazard Profile Summary
The following table summarizes key hazard information for this compound, derived from its Safety Data Sheet (SDS).
| Hazard Classification (GHS) | Statement | Precautionary Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P280, P305+P351+P338 |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Category 3) | H335: May cause respiratory irritation. | P261, P271 |
Data sourced from Angene Chemical Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and storing this compound for disposal.
1. Waste Container Selection
-
Designate a specific, leak-proof container for non-halogenated organic waste.[3][5]
-
The container must be chemically compatible with the ester. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.[2][6]
-
Ensure the container has a tightly fitting screw cap to prevent leaks and evaporation.[2][7]
2. Waste Container Labeling
-
Clearly label the container with the words "Hazardous Waste".[7]
-
List all chemical constituents and their approximate concentrations. At a minimum, list "this compound".
-
Do not use chemical formulas or abbreviations.[6]
-
Your institution's EHS department may provide specific pre-printed labels.
3. Collection and Storage
-
Carefully transfer the waste ester into the labeled container. Use a funnel to avoid spills and keep the container closed except when adding waste.[6][7]
-
Store the sealed waste container in a designated, secondary containment unit within a "Satellite Accumulation Area" (SAA).[7][8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Ensure the waste is segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[7]
4. Arranging for Disposal
-
Once the waste container is full (typically 80-90% capacity to allow for expansion) or has been stored for the maximum allowable time (e.g., 12 months), arrange for its removal.[8][9]
-
Contact your institution's EHS office or a licensed waste disposal contractor to schedule a pickup.[1]
Spill and Container Management
-
Spill Cleanup : In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[10] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[4]
-
Empty Container Disposal : Empty containers that previously held this compound must be handled carefully. Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste in your organic waste container.[2] Once decontaminated, the container may be disposed of in accordance with institutional policies. Alternatively, dispose of the unrinsed container as unused product.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.com [targetmol.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
